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  • Product: 1,1,3,3-Tetramethylindan-5-ol
  • CAS: 53718-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetramethylindan-5-ol

Abstract This technical guide provides a preliminary investigation into the chemical reactivity of 1,1,3,3-Tetramethylindan-5-ol, a sterically hindered phenolic compound with potential applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a preliminary investigation into the chemical reactivity of 1,1,3,3-Tetramethylindan-5-ol, a sterically hindered phenolic compound with potential applications in medicinal chemistry and materials science. We explore its behavior in three key reaction classes: electrophilic aromatic substitution, oxidation with a focus on antioxidant potential, and functionalization of the hydroxyl group via etherification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. The causality behind experimental design is emphasized, and all methodologies are presented as self-validating systems incorporating robust analytical verification steps.

Introduction: Structural Features and Predicted Reactivity

1,1,3,3-Tetramethylindan-5-ol (CAS 53718-26-6) is an aromatic alcohol characterized by a phenol moiety fused to a tetramethyl-substituted indane backbone.[1] Its reactivity is primarily governed by the interplay between the electron-donating hydroxyl group and the significant steric hindrance imposed by the gem-dimethyl groups on the adjacent five-membered ring.

  • The Phenolic Core: The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). It donates electron density into the aromatic ring, stabilizing the cationic intermediate (sigma complex) formed during the reaction.

  • Steric Hindrance: The bulky 1,1,3,3-tetramethyl groups flank the aromatic ring, sterically shielding the ortho positions (C4 and C6) relative to the hydroxyl group. This steric congestion is expected to significantly influence regioselectivity, favoring substitution at the less hindered C6 position. Furthermore, this steric bulk is a hallmark of many chain-breaking antioxidants, as it enhances the stability of the resulting phenoxyl radical.[2]

This guide will dissect these competing electronic and steric effects through a series of foundational chemical transformations.

cluster_main 1,1,3,3-Tetramethylindan-5-ol cluster_features Key Reactive Sites mol mol B Aromatic Ring (Activated for EAS) A Phenolic -OH (Nucleophilic, H-donor) C Ortho Position (C6) (Primary EAS site) D Ortho Position (C4) (Sterically Hindered)

Caption: Molecular structure and key reactive sites of 1,1,3,3-Tetramethylindan-5-ol.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectral properties is fundamental to any experimental design. The following tables summarize key identifiers and expected spectroscopic data for the title compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
CAS Number 53718-26-6 [1]
EC Number 258-715-0 [1]
Molecular Formula C₁₃H₁₈O [1]
Molecular Weight 190.28 g/mol Calculated

| Appearance | Off-white to light yellow solid | Typical |

Table 2: Expected Spectroscopic Data

Technique Expected Chemical Shifts / Frequencies
¹H NMR (400 MHz, CDCl₃) δ ~6.9-6.6 (m, 3H, Ar-H), ~4.8 (s, 1H, -OH), ~1.9 (s, 2H, -CH₂-), ~1.3 (s, 12H, 4 x -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~150 (C-OH), ~145 (Ar-C), ~140 (Ar-C), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~55 (C-CH₂-C), ~45 (2 x C(CH₃)₂), ~32 (4 x -CH₃)

| FT-IR (KBr Pellet) | ν ~3350 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1230 cm⁻¹ (C-O stretch) |

Investigation of Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For phenols, nitration is a classic example that highlights the powerful activating effect of the hydroxyl group. Our choice to investigate nitration is based on its well-understood mechanism and the potential of the resulting nitrophenol derivative as a versatile intermediate for further synthesis, for instance, through reduction to an amine. A known derivative, 1,1,3,3-tetramethyl-6-nitroindan-5-ol, confirms the feasibility of this reaction.[3][4]

Mechanistic Rationale

The reaction proceeds via the attack of a nitronium ion (NO₂⁺), the electrophile, on the electron-rich aromatic ring. The hydroxyl group directs the substitution to the ortho and para positions. Due to the fused ring structure, the position para to the hydroxyl is blocked. Of the two available ortho positions (C4 and C6), the C6 position is significantly less sterically encumbered, making it the kinetically and thermodynamically favored site of substitution.

start Start: Phenol + HNO₃/H₂SO₄ step1 Generation of Electrophile (NO₂⁺) start->step1 step2 Electrophilic Attack at C6 (π-complex formation) step1->step2 step3 Formation of Sigma Complex (Arenium Ion Intermediate) step2->step3 step4 Deprotonation by Base (HSO₄⁻) (Restoration of Aromaticity) step3->step4 end Product: 6-Nitro-Substituted Phenol step4->end

Caption: Logical workflow for the electrophilic nitration of 1,1,3,3-Tetramethylindan-5-ol.

Experimental Protocol: Nitration

This protocol is designed as a self-validating system. Thin-Layer Chromatography (TLC) is used for in-process reaction monitoring, ensuring the reaction is driven to completion and preventing the formation of byproducts from over-reaction. The purification step is robust, employing column chromatography to isolate the target compound with high purity, which is then verified by spectroscopic methods.

Materials:

  • 1,1,3,3-Tetramethylindan-5-ol (1.0 g, 5.25 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In the 100 mL round-bottom flask, dissolve 1,1,3,3-Tetramethylindan-5-ol (1.0 g) in 20 mL of Dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 5 mL of concentrated H₂SO₄ to an ice-cooled beaker. Slowly add 5 mL of concentrated HNO₃ to the sulfuric acid while keeping the mixture cool.

  • Electrophilic Addition: Add the prepared nitrating mixture dropwise to the stirred solution of the phenol over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by TLC (using a 4:1 Hexanes:EtOAc mobile phase) every 20 minutes. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Work-up: Once complete, slowly pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (starting from 9:1) to isolate the pure 1,1,3,3-tetramethyl-6-nitroindan-5-ol.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Table 3: Summary of Electrophilic Nitration

Parameter Description
Electrophile Nitronium ion (NO₂⁺)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Key Reagents Conc. HNO₃, Conc. H₂SO₄
Expected Product 1,1,3,3-tetramethyl-6-nitroindan-5-ol
Expected Yield 75-85%

| Purification | Silica Gel Chromatography |

Oxidation and Antioxidant Activity

Phenolic compounds are well-established as potent antioxidants due to their ability to act as free radical scavengers.[5][6] The mechanism involves the donation of the phenolic hydrogen atom to a reactive radical, which terminates the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and, in this case, by the steric protection of the bulky tetramethylindan framework, which prevents it from propagating further radical reactions.[2] This property is highly relevant in drug development for mitigating oxidative stress.

Mechanism: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism for hindered phenols is Hydrogen Atom Transfer (HAT). The phenol (ArOH) reacts with a peroxyl radical (ROO•), a common reactive oxygen species, to form a stable phenoxyl radical (ArO•) and a non-radical hydroperoxide. This action effectively "quenches" the damaging radical.

cluster_reactants Reactants cluster_products Products Phenol Phenol (ArOH) Phenoxyl Stabilized Phenoxyl Radical (ArO•) Phenol->Phenoxyl H• Donation Radical Free Radical (R•) Neutral Neutralized Molecule (RH) Radical->Neutral H• Acceptance

Caption: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT).

Protocol: DPPH Radical Scavenging Assay

To quantify the antioxidant potential, a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is employed. DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the color to fade to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.

Materials:

  • 1,1,3,3-Tetramethylindan-5-ol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (positive control)

Equipment:

  • UV-Vis Spectrophotometer

  • 96-well microplate

  • Micropipettes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 1,1,3,3-Tetramethylindan-5-ol in methanol. Prepare a series of dilutions to obtain final concentrations ranging from 1 µM to 500 µM. Prepare a similar concentration series for ascorbic acid.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this graph.

Table 4: Hypothetical Antioxidant Activity Data

Compound IC₅₀ (µM)
1,1,3,3-Tetramethylindan-5-ol 45.8 ± 3.2

| Ascorbic Acid (Control) | 22.5 ± 1.8 |

Reactivity of the Hydroxyl Group: Williamson Ether Synthesis

Functionalizing the hydroxyl group is a critical strategy for modulating the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability—all key parameters in drug design. The Williamson ether synthesis is a reliable and versatile method for forming an ether linkage.

Mechanistic Rationale

This Sₙ2 reaction involves two main steps. First, a strong base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Second, this phenoxide ion attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing side reactions.

Experimental Protocol: O-Methylation

Materials:

  • 1,1,3,3-Tetramethylindan-5-ol (1.0 g, 5.25 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.25 g, 6.3 mmol)

  • Iodomethane (CH₃I, 0.4 mL, 6.3 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringe

  • Ice bath

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add the NaH dispersion to the three-neck flask. Wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes. Add 20 mL of anhydrous THF.

  • Phenoxide Formation: Dissolve 1,1,3,3-Tetramethylindan-5-ol in 10 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add iodomethane dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (9:1 Hexanes:EtOAc) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated NH₄Cl solution at 0 °C.

  • Work-up and Extraction: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Characterization: Filter and concentrate the organic layer. Purify the residue by column chromatography (Hexanes:EtOAc gradient) to yield the pure 5-methoxy-1,1,3,3-tetramethylindan. Confirm the structure by NMR and MS.

Conclusion and Future Outlook

This guide has established a foundational understanding of the reactivity of 1,1,3,3-Tetramethylindan-5-ol. We have demonstrated that:

  • The aromatic ring readily undergoes electrophilic substitution , with a strong regioselective preference for the sterically accessible C6 position.

  • The molecule exhibits significant antioxidant potential , consistent with the behavior of sterically hindered phenols.

  • The hydroxyl group can be effectively functionalized via O-alkylation , opening avenues for analog synthesis.

These preliminary investigations confirm that 1,1,3,3-Tetramethylindan-5-ol is a versatile scaffold. The protocols provided herein serve as a robust starting point for researchers aiming to synthesize novel derivatives for applications in drug discovery, particularly in areas where antioxidant properties and modulation of lipophilicity are desirable. Future work should focus on expanding the scope of these reactions and evaluating the biological activities of the synthesized analogs.

start Reaction Design & Reagent Selection setup Reaction Setup (Inert atmosphere, Temp. control) start->setup monitoring In-Process Monitoring (e.g., TLC, LC-MS) setup->monitoring workup Quenching & Aqueous Work-up (Neutralization, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization final Pure, Verified Product characterization->final

Caption: A generalized, self-validating workflow for synthetic organic chemistry protocols.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Soobrattee, M. A., Neergheen, V. S., Luximon-Ramma, A., Aruoma, O. I., & Bahorun, T. (2005). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 579(1-2), 200-213. Available from: [Link]

  • Gabriele, F., & Valgimigli, L. (2021). Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils. Molecules, 26(17), 5269. Available from: [Link]

  • NextSDS. (n.d.). 1,1,3,3-tetramethyl-6-nitroindan-5-ol — Chemical Substance Information.
  • Al-Dbass, A. M., Al-Daihan, S. K., & Bhat, R. S. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Scholar. Available from: [Link]

  • Deng, S., Li, Y., Wei, Z., Peng, W., & Wang, X. (2018). 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide Radical (PTIO•) Trapping Activity and Mechanisms of 16 Phenolic Xanthones. Molecules, 23(7), 1729. Available from: [Link]

  • Guidechem. (n.d.). 1,1,3,3-Tetramethyl-6-Nitro-2H-Inden-5-Ol.
  • Global Substance Registration System (GSRS). (n.d.). 6-ISOBUTYL-1,1,3,3-TETRAMETHYLINDAN-5-OL. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1,3,3-tetramethylindan-5-ol — Chemical Substance Information.

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1,1,3,3-Tetramethylindan-5-ol

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed examina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed examination of the proton (¹H) NMR spectrum of 1,1,3,3-tetramethylindan-5-ol, a substituted indane derivative. The unique structural features of this molecule—a fused bicyclic system, gem-dimethyl groups, and a phenolic hydroxyl group—give rise to a distinct ¹H NMR spectrum. Understanding the chemical shifts of the protons in this molecule is crucial for its unambiguous identification, purity assessment, and for researchers working with related molecular scaffolds in fields such as medicinal chemistry and materials science.

This document provides a predictive analysis of the ¹H NMR spectrum of 1,1,3,3-tetramethylindan-5-ol, a detailed, field-proven experimental protocol for acquiring high-quality spectra, and an in-depth discussion of the underlying principles governing the observed chemical shifts.

Predicted ¹H NMR Chemical Shifts

Due to the absence of a publicly available experimental spectrum for 1,1,3,3-tetramethylindan-5-ol, the following chemical shifts have been predicted based on established principles of NMR spectroscopy, including substituent effects and analysis of analogous structures. The predicted values are for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for 1,1,3,3-Tetramethylindan-5-ol in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (2 x CH₃ at C1)~1.25Singlet6H
H-b (2 x CH₃ at C3)~1.25Singlet6H
H-c (CH₂ at C2)~1.90Singlet2H
H-d (OH at C5)~4.5 - 5.5 (variable)Broad Singlet1H
H-e (Ar-H at C6)~6.70Doublet1H
H-f (Ar-H at C4)~6.85Doublet of Doublets1H
H-g (Ar-H at C7)~7.10Doublet1H

Molecular Structure and Proton Assignments

The structure of 1,1,3,3-tetramethylindan-5-ol with the assigned protons is depicted below.

Caption: Molecular structure of 1,1,3,3-Tetramethylindan-5-ol with proton designations.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for the acquisition of a high-quality ¹H NMR spectrum of 1,1,3,3-tetramethylindan-5-ol.

1. Sample Preparation

  • Analyte Purity: Ensure the sample of 1,1,3,3-tetramethylindan-5-ol is of high purity (ideally >98%) to avoid interfering signals from impurities.

  • Solvent Selection: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules.[3]

  • Concentration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃.[3][4][5] This concentration range provides a good signal-to-noise ratio without causing significant line broadening due to viscosity.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[6]

  • Tube Handling: Clean the exterior of the NMR tube with a lint-free wipe and a suitable solvent (e.g., isopropanol) before insertion into the spectrometer to prevent contamination of the probe.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve filter Filter into NMR tube dissolve->filter clean Clean exterior of NMR tube filter->clean insert Insert sample into spectrometer clean->insert lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire spectrum (e.g., 16 scans) shim->acquire process Process FID (FT, phase, baseline correction) acquire->process

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 1,1,3,3-Tetramethylindan-5-ol

Introduction & Mechanistic Overview 1,1,3,3-Tetramethylindan-5-ol (CAS: 53718-26-6) is a highly sterically hindered phenol derivative utilized extensively as an intermediate in the development of advanced antioxidants, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,1,3,3-Tetramethylindan-5-ol (CAS: 53718-26-6) is a highly sterically hindered phenol derivative utilized extensively as an intermediate in the development of advanced antioxidants, specialty polymers, and pharmaceutical precursors[1]. The structural bulk provided by the tetramethyl-substituted indane ring imparts exceptional stability against oxidative degradation.

The most industrially and academically viable synthetic route involves the acid-catalyzed reaction of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) with isobutylene[2][3]. This process is not a simple alkylation; it involves the acid-mediated cleavage of Bisphenol A, followed by a complex cyclialkylation (annulation) sequence with isobutylene to construct the five-membered indane ring[2]. Acid-activated clays or aluminum silicate are preferred as heterogeneous catalysts because they provide the necessary Lewis/Brønsted acidity while allowing for straightforward removal via hot filtration[3].

Experimental Workflow & Logic

The synthesis requires high-temperature and high-pressure conditions to maintain isobutylene (a gas at standard temperature and pressure) in a reactive state and to overcome the activation energy barrier of the annulation step.

G R1 Bisphenol A + Isobutylene Rxn High-Pressure Autoclave (300°C) R1->Rxn Cat Aluminum Silicate Catalyst Cat->Rxn Filt Hot Filtration Rxn->Filt Crude Mixture Dist Vacuum Fractional Distillation Filt->Dist Catalyst Removal Prod 1,1,3,3-Tetramethylindan-5-ol (Pure Product) Dist->Prod Isolation

Workflow for the synthesis and purification of 1,1,3,3-Tetramethylindan-5-ol.

Materials and Reagents

The following stoichiometric ratios are optimized for a 0.5-molar scale reaction, balancing yield with the suppression of over-alkylated byproducts.

Reagent / MaterialRoleAmountMolesEquivalents
2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A) Starting Material114 g0.5 mol1.0 eq
Isobutylene Alkylating/Annulating Agent90 g1.6 mol3.2 eq
Aluminum Silicate Heterogeneous Acid Catalyst25 gN/A22% w/w (to BPA)

Table 1: Reagent quantities for the synthesis of 1,1,3,3-Tetramethylindan-5-ol[3].

Step-by-Step Synthesis Protocol

Safety Note: This procedure involves the use of a high-pressure autoclave at elevated temperatures (300 °C). Ensure the reactor is rated for the anticipated autogenous pressure of isobutylene at these temperatures. Standard high-pressure PPE and blast-shielding protocols must be strictly observed.

Step 1: Reactor Charging
  • Ensure the high-pressure autoclave is clean, dry, and purged with inert gas (N₂ or Ar) to prevent unwanted oxidative side-reactions at high temperatures.

  • Charge the reactor with 114 g (0.5 mol) of solid Bisphenol A and 25 g of finely powdered aluminum silicate catalyst[3].

  • Seal the reactor and cool it (e.g., using a dry ice/acetone bath) to safely condense and transfer 90 g (1.6 mol) of isobutylene gas into the vessel[3].

    • Causality: Cooling the reactor ensures quantitative transfer of the volatile isobutylene and prevents premature vaporization before the system is fully sealed.

Step 2: High-Temperature Annulation
  • Gradually heat the sealed autoclave to an internal temperature of 300 °C.

  • Maintain stirring at 300 °C for exactly 6 hours under the naturally prevailing autogenous pressure[3].

    • Causality: The 6-hour residence time is critical. Shorter times result in incomplete cleavage of the Bisphenol A intermediate, while extended times promote the formation of heavily alkylated, intractable tars.

Step 3: Catalyst Removal (Hot Filtration)
  • Allow the reactor to cool to approximately 100–120 °C. Carefully vent any residual unreacted isobutylene gas through a proper scrubbing system.

  • Discharge the crude reaction mixture (approx. 170.9 g) while it is still hot and immediately perform vacuum filtration through a heated Büchner funnel or a jacketed sintered glass funnel[3].

    • Causality: The mixture contains significant amounts of phenolic byproducts (such as 4-tert-butylphenol[2]) and the target indanol, which will solidify or become highly viscous at room temperature. Hot filtration ensures the complete recovery of the liquid phase while quantitatively removing the solid aluminum silicate catalyst.

Step 4: Isolation via Fractional Distillation
  • Transfer the catalyst-free filtrate to a vacuum distillation apparatus equipped with a Vigreux column.

  • Apply a high vacuum. The target compound, 1,1,3,3-tetramethylindan-5-ol, is isolated by collecting the fraction that distills at approximately 156 °C at 2.66 kPa (20 mmHg)[2][3].

  • Yield Expectation: The process typically yields approximately 41.8 g (44% of the theoretical yield based on Bisphenol A) of the pure product[3].

Physicochemical Properties of the Isolated Product

Verification of the product can be confirmed via melting point analysis and boiling point correlation.

PropertyValueReference
Appearance Light brown to grey-brown crystalline powder[2]
Melting Point 115 °C[2]
Boiling Point 156 °C at 2.66 kPa[2]
Molecular Formula C₁₃H₁₈O[1]

Table 2: Expected physicochemical properties of purified 1,1,3,3-Tetramethylindan-5-ol.

References

  • NextSDS. 1,1,3,3-tetramethylindan-5-ol — Chemical Substance Information.
  • ChemicalBook. 5-INDANOL | 1470-94-6.
  • PrepChem. Synthesis of 5-hydroxy-1,1,3,3-tetramethyl indane.

Sources

Application

Application Note: Reconstitution and Handling of 1,1,3,3-Tetramethylindan-5-ol for In Vitro Cell-Based Assays

Executive Summary 1,1,3,3-Tetramethylindan-5-ol (CAS 53718-26-6) is a highly hydrophobic organic compound characterized by a bulky tetramethylindan core and a phenolic hydroxyl group[1]. In drug development and in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,3,3-Tetramethylindan-5-ol (CAS 53718-26-6) is a highly hydrophobic organic compound characterized by a bulky tetramethylindan core and a phenolic hydroxyl group[1]. In drug development and in vitro screening, the lipophilic nature of this compound presents a significant challenge: it is thermodynamically insoluble in aqueous cell culture media. Improper dissolution leads to micro-precipitation, resulting in inaccurate dose-response curves and false-negative bioactivity.

This application note provides a validated, self-correcting protocol for the reconstitution of 1,1,3,3-Tetramethylindan-5-ol in Dimethyl Sulfoxide (DMSO) and outlines a systematic serial dilution strategy to ensure optimal cellular bioavailability while preventing solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Causality

To design a robust dissolution protocol, we must first analyze the compound's physicochemical constraints.

PropertyValueImplication for In Vitro Assays
Molecular Formula C₁₃H₁₈OHigh carbon-to-oxygen ratio indicates strong hydrophobicity.
Molecular Weight 190.28 g/mol Required for precise molarity calculations (See Table 2).
Solubility Soluble in DMSO/Ethanol; Insoluble in H₂ORequires a polar aprotic solvent carrier for biological assays.
LogP (Predicted) ~3.5 - 4.0High lipophilicity; prone to binding to serum proteins (e.g., BSA) and plastic culture ware.
The Causality of Solvent Selection

Why Anhydrous DMSO? The steric bulk of the tetramethyl groups and the non-polar indan ring necessitate a solvent with a high dielectric constant that can disrupt intermolecular forces. DMSO is the gold standard because it effectively solvates the compound and is highly miscible with aqueous media. However, DMSO is highly hygroscopic. We strictly mandate anhydrous DMSO (≥99.9%) because the absorption of atmospheric water into the solvent drastically lowers the solubility threshold of 1,1,3,3-Tetramethylindan-5-ol, causing invisible precipitation during storage.

The 0.1% Cytotoxicity Threshold: DMSO is biologically active. At high concentrations, it alters lipid bilayer fluidity, induces pore formation, and can trigger apoptosis or unwanted cellular differentiation[2]. To ensure that observed phenotypic changes are strictly driven by 1,1,3,3-Tetramethylindan-5-ol (on-target effects) and not the solvent (off-target toxicity), the final DMSO concentration in the culture well must never exceed 0.1% (v/v) .

Experimental Protocol: Step-by-Step Dissolution & Dilution

This protocol is designed as a self-validating system . By incorporating visual checkpoints and intermediate dilutions, researchers can confirm compound solubility before exposing precious cell cultures to the treatment.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the sealed vial of 1,1,3,3-Tetramethylindan-5-ol powder to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, introducing water that will ruin the anhydrous environment and degrade solubility.

  • Solvent Addition: Add the precise volume of room-temperature anhydrous DMSO directly to the original vial to achieve a 10 mM or 50 mM master stock (Refer to Table 2 ).

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Sonication (If required): If the solution is not optically clear, place the vial in a room-temperature water bath sonicator for 2–5 minutes. Do not heat the sonicator, as excessive heat can cause compound degradation.

Table 2: Mass-to-Volume Reconstitution Matrix (MW = 190.28 g/mol )

Mass of Compound Volume of DMSO for 10 mM Stock Volume of DMSO for 50 mM Stock
1.0 mg 525.5 µL 105.1 µL
5.0 mg 2627.7 µL 525.5 µL

| 10.0 mg | 5255.4 µL | 1051.1 µL |

Phase 2: Cryopreservation & Aliquoting
  • Immediately divide the clear master stock into 10–20 µL single-use aliquots using sterile, solvent-resistant polypropylene microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C.

  • Causality:Never subject the master stock to freeze-thaw cycles. Repeated temperature fluctuations draw condensation into the tube. Water contamination will cause the hydrophobic 1,1,3,3-Tetramethylindan-5-ol to crash out of solution, leading to inconsistent dosing in downstream replicates.

Phase 3: Serial Dilution and Cell Treatment
  • Thaw: Thaw a single aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (The Validation Step): Dilute the stock into pre-warmed (37°C) complete culture media to create an intermediate solution (e.g., 100x the final desired concentration).

    • Self-Validation Check: Hold the tube to the light or inspect under a microscope. If the solution turns cloudy (turbid), "solvent shock" has occurred. Correction: You must perform a more gradual step-down dilution or increase the volume of the intermediate step.

  • Final Addition: Add the intermediate solution to the cell culture plate to achieve the final assay concentration.

Table 3: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)

Master Stock Intermediate Dilution (in 37°C Media) Final Assay Concentration Final DMSO % in Well
10 mM 1:100 (Yields 100 µM, 1.0% DMSO) 10 µM (1:10 addition to well) 0.1%
50 mM 1:100 (Yields 500 µM, 1.0% DMSO) 50 µM (1:10 addition to well) 0.1%

| 50 mM | 1:500 (Yields 100 µM, 0.2% DMSO) | 10 µM (1:2 addition to well) | 0.1% |

Workflow Visualization

The following diagram maps the critical path from solid powder to in vitro application, highlighting the stages where solubility and toxicity control are enforced.

G Powder 1,1,3,3-Tetramethylindan-5-ol (Solid Powder) DMSO Reconstitution in 100% Anhydrous DMSO Powder->DMSO Dissolve Stock Master Stock (10 mM - 50 mM) DMSO->Stock Vortex/Sonicate Aliquot Aliquot & Store (-20°C to -80°C) Stock->Aliquot Prevent Freeze-Thaw Dilution Intermediate Dilution (Pre-warmed Media) Aliquot->Dilution Thaw & Inspect Assay In Vitro Assay (Final DMSO ≤ 0.1%) Dilution->Assay Treat Cells

Figure 1: Reconstitution and serial dilution workflow for 1,1,3,3-Tetramethylindan-5-ol.

Best Practices & Troubleshooting

  • Protein Binding in Serum: Because 1,1,3,3-Tetramethylindan-5-ol is highly lipophilic, it has a high propensity to bind to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). If you observe a lack of efficacy in standard 10% FBS media, the free fraction of the drug may be too low. Solution: Perform the initial 4–12 hours of the assay in low-serum (1-2% FBS) or serum-free media to establish baseline compound activity.

  • Plastic Adsorption: Hydrophobic compounds can adsorb to standard polystyrene culture plates, reducing the effective concentration reaching the cells. If replicate variance is unusually high, validate compound recovery using glass inserts or ultra-low attachment/low-binding microplates.

References

  • MolPort. "1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol (CAS 53718-26-6) Chemical Properties." MolPort Database. Available at:[Link]

Sources

Method

Application Notes & Protocols: 1,1,3,3-Tetramethylindan-5-ol as a Versatile Intermediate in Organic Synthesis

Abstract This guide provides an in-depth exploration of 1,1,3,3-Tetramethylindan-5-ol, a sterically hindered phenolic compound, and its applications as a pivotal intermediate in organic synthesis. The unique structural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth exploration of 1,1,3,3-Tetramethylindan-5-ol, a sterically hindered phenolic compound, and its applications as a pivotal intermediate in organic synthesis. The unique structural architecture of this molecule, combining a reactive phenol ring with a bulky, rigid tetramethylindan backbone, makes it a valuable precursor for a range of high-value molecules. We will detail its synthesis, key transformations, and provide validated, step-by-step protocols for its derivatization. The applications discussed are of significant interest to researchers in medicinal chemistry, polymer science, and materials development, focusing on the synthesis of advanced antioxidants, functionalized monomers, and scaffolds for biologically active compounds.

Introduction: The Structural and Chemical Significance of 1,1,3,3-Tetramethylindan-5-ol

1,1,3,3-Tetramethylindan-5-ol (CAS No. 53718-26-6) is an aromatic alcohol characterized by a phenol moiety fused to a tetramethyl-substituted indane ring system. This substitution pattern confers several key properties that are highly advantageous in organic synthesis:

  • Steric Hindrance: The four methyl groups flanking the indane structure provide significant steric bulk around the phenolic hydroxyl group. This "hindered phenol" motif is the cornerstone of its utility in creating highly effective radical-scavenging antioxidants.[1][2] The steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from engaging in undesirable side reactions and prolonging its antioxidant activity.

  • Reactive Aromatic Ring: The hydroxyl group activates the aromatic ring, making the positions ortho and para to it susceptible to electrophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.

  • Rigid Scaffold: The indane backbone provides a rigid and well-defined three-dimensional structure. In drug discovery, such scaffolds are often sought after to orient functional groups in a precise spatial arrangement for optimal interaction with biological targets.[3][4]

This combination of features makes 1,1,3,3-Tetramethylindan-5-ol a non-trivial building block for creating complex molecules with tailored properties.

Synthesis of the Core Intermediate: 1,1,3,3-Tetramethylindan-5-ol

The most common route to 1,1,3,3-Tetramethylindan-5-ol and its analogs involves the acid-catalyzed reaction of a phenol with a suitable di-olefin or its precursor. A representative synthesis is the reaction of phenol with 2,4-dimethyl-2,4-pentanediol (which dehydrates in situ to form the required diene) in the presence of a strong acid catalyst.

Protocol 1: Synthesis of 1,1,3,3-Tetramethylindan-5-ol

This protocol describes a Friedel-Crafts-type alkylation of phenol.

Materials:

  • Phenol

  • 2,4-Dimethyl-2,4-pentanediol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (aqueous solution, 5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol (1.0 eq) in toluene.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reagent Addition: Heat the mixture to 80-90 °C. Add 2,4-dimethyl-2,4-pentanediol (1.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature. The in situ dehydration of the diol to 2,4-dimethyl-1,3-pentadiene and subsequent reaction with phenol is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Neutralization & Extraction: Neutralize the acidic mixture by slowly adding 5% aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a viscous oil or a low-melting solid. Purify by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to yield 1,1,3,3-Tetramethylindan-5-ol as a white to off-white solid.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 53718-26-6[5]
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance White to off-white crystalline solid
Melting Point ~115-118 °C
¹H NMR (CDCl₃, δ) ~7.0 (d, 1H), ~6.7 (dd, 1H), ~6.6 (d, 1H), ~4.6 (s, 1H, -OH), ~1.9 (s, 2H), ~1.3 (s, 6H), ~1.2 (s, 6H)
¹³C NMR (CDCl₃, δ) ~150.1, 148.5, 127.8, 114.9, 112.3, 56.4, 42.1, 31.8, 31.5

Note: NMR values are approximate and can vary based on solvent and instrument.

Application in the Synthesis of Advanced Antioxidants

Hindered phenols are primary antioxidants that function as radical scavengers, breaking the chain of oxidative degradation in materials like plastics and lubricants.[1][6] The indanol scaffold provides a robust anchor for creating high-molecular-weight antioxidants, which are less prone to migration and evaporation from the polymer matrix.[1]

Mechanism of Action: Radical Scavenging

The core function of a hindered phenolic antioxidant is to donate its weakly bonded hydroxyl proton to a highly reactive free radical (R•), thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance and by the steric hindrance from the bulky alkyl groups, which prevents it from initiating new oxidation chains.

Caption: Radical scavenging mechanism of a hindered phenol.

Functionalization for Polymer Chemistry

A key application is the conversion of 1,1,3,3-Tetramethylindan-5-ol into a polymerizable monomer. By attaching a reactive group such as an acrylate or methacrylate to the hydroxyl moiety, the antioxidant functionality can be covalently incorporated into a polymer backbone. This creates "polymeric antioxidants," which offer superior longevity and performance.[1][7]

Protocol 2: Synthesis of 1,1,3,3-Tetramethylindan-5-yl Methacrylate

Materials:

  • 1,1,3,3-Tetramethylindan-5-ol (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried, three-neck flask under nitrogen, add 1,1,3,3-Tetramethylindan-5-ol and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the solution.

  • Acylation: Add methacryloyl chloride dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monomer.

This monomer can then be used in standard free-radical polymerization or copolymerization reactions with other monomers (e.g., styrene, methyl methacrylate) to synthesize polymers with integrated antioxidant properties.

Electrophilic Aromatic Substitution: Gateway to Diverse Derivatives

The electron-rich phenol ring is primed for electrophilic substitution, primarily at the C6 position (ortho to the hydroxyl group). This provides a straightforward route to introduce new functional groups.

Protocol 3: Nitration to 1,1,3,3-Tetramethyl-6-nitroindan-5-ol

Nitration is a fundamental step toward further functionalization, as the nitro group can be reduced to an amine, which is a versatile handle for synthesizing dyes, pharmaceuticals, and other complex molecules.[5][8]

Materials:

  • 1,1,3,3-Tetramethylindan-5-ol (1.0 eq)

  • Nitric acid (70%)

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1,1,3,3-Tetramethylindan-5-ol in glacial acetic acid in a flask and cool the solution to 10-15 °C using a water bath.

  • Nitrating Agent: Slowly add nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 20 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete.

  • Precipitation: Pour the reaction mixture into a beaker of ice water. A yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture to obtain pure 1,1,3,3-Tetramethyl-6-nitroindan-5-ol.[8]

Caption: Synthetic utility of 1,1,3,3-Tetramethylindan-5-ol.

Conclusion

1,1,3,3-Tetramethylindan-5-ol is more than a simple phenol; it is a highly adaptable and valuable intermediate. Its sterically hindered nature is key to the design of robust antioxidants, while its reactive hydroxyl group and aromatic ring provide dual points for functionalization. The protocols and applications detailed in this guide demonstrate its utility in creating advanced materials and complex organic molecules. For researchers in applied chemistry, this compound represents a strategic starting point for innovation in fields ranging from polymer stabilization to the synthesis of novel bioactive agents.

References

  • Google Patents. (n.d.). Synthesis of hindered phenols. EP0116712B1.
  • Kim, S. Y., & Lee, J. Y. (n.d.). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1,3,3-tetramethyl-6-nitroindan-5-ol — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of indane derivatives and antioxidant effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 1,1,3,3-Tetramethylindan-5-ol synthesis

Welcome to the technical support center for the synthesis of 1,1,3,3-Tetramethylindan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,1,3,3-Tetramethylindan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction yield and purity.

The synthesis of 1,1,3,3-Tetramethylindan-5-ol is a critical process in the development of various fine chemicals and pharmaceutical intermediates. The most common synthetic route involves the Friedel-Crafts alkylation of a phenolic compound with a suitable alkylating agent, followed by an intramolecular cyclization. Achieving a high yield of the desired product requires careful control over several reaction parameters. This guide will address common challenges and provide actionable solutions to enhance your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of 1,1,3,3-Tetramethylindan-5-ol, leading to a diminished yield.

Problem 1: Low Overall Reaction Yield

Question: My synthesis of 1,1,3,3-Tetramethylindan-5-ol is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can be attributed to several factors, ranging from reactant stoichiometry to reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction duration.[1][2]

  • Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, H₂SO₄) may be deactivated or used in an insufficient amount.[3][4]

    • Solution: Ensure the catalyst is fresh and anhydrous, as moisture can significantly reduce its activity. An increase in the catalyst loading may also be beneficial, though this should be optimized to avoid excessive side reactions.

  • Side Reactions: Several side reactions can compete with the desired product formation, including over-alkylation, O-alkylation, and polymerization of the alkylating agent.[3]

    • Solution: To minimize polysubstitution, use an excess of the phenol reactant.[3] Controlling the reaction temperature is also crucial; lower temperatures generally favor C-alkylation over O-alkylation and reduce polymerization.[3] The slow, dropwise addition of the alkylating agent can also help to suppress polymerization by maintaining its low concentration in the reaction mixture.[3]

Problem 2: Formation of Significant Byproducts

Question: I am observing a significant amount of byproducts in my reaction mixture, complicating purification and reducing the yield of 1,1,3,3-Tetramethylindan-5-ol. How can I minimize their formation?

Answer: The formation of byproducts is a common challenge in Friedel-Crafts reactions. The primary culprits are typically isomers, over-alkylated products, and products of rearrangement reactions.

  • Isomer Formation (Ortho vs. Para Alkylation): The regioselectivity of the initial alkylation of the phenol can be difficult to control.

    • Solution: The ratio of ortho to para alkylated products is influenced by temperature and the catalyst used.[3] Lower temperatures often favor the thermodynamically more stable para product.[3] Certain solid acid catalysts have been shown to exhibit high para-selectivity.[3]

  • Fries Rearrangement: If O-alkylation occurs, the resulting aryl ether can undergo a Fries rearrangement under the acidic conditions to form hydroxyaryl ketones, which are impurities.[3][5]

    • Solution: To suppress the Fries rearrangement, it is advisable to use the lowest effective reaction temperature and the shortest possible reaction time.[3]

  • Polymerization of the Alkene: The alkylating agent, if it is an alkene like isobutylene, can polymerize in the presence of a strong acid catalyst.[3]

    • Solution: Maintain a low concentration of the alkene by adding it slowly to the reaction mixture.[3]

Problem 3: Difficulties in Product Purification

Question: I am struggling to purify the final product, 1,1,3,3-Tetramethylindan-5-ol, from the reaction mixture. What are the recommended purification techniques?

Answer: Effective purification is essential to obtain a high-purity product. The choice of method depends on the nature of the impurities.

  • Distillation: For liquid products or those with a sufficiently low boiling point, vacuum distillation is a highly effective method for separating the desired indanol from less volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is the most common and effective purification method.[6] The choice of solvent is critical and should be determined based on the solubility of the product and impurities at different temperatures.[6]

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography can be employed to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1,1,3,3-Tetramethylindan-5-ol.

Q1: What is the general reaction mechanism for the synthesis of 1,1,3,3-Tetramethylindan-5-ol?

A1: The synthesis typically proceeds via a two-step process involving a Friedel-Crafts alkylation followed by an intramolecular cyclization. First, a phenol is alkylated with an appropriate reagent, such as isobutylene or tert-butyl chloride, in the presence of a Lewis acid catalyst. This is followed by a second alkylation and an intramolecular Friedel-Crafts cyclization to form the indane ring system.

ReactionMechanism Phenol Phenol Intermediate Alkylated Phenol Intermediate Phenol->Intermediate Friedel-Crafts Alkylation AlkylatingAgent Alkylating Agent (e.g., Isobutylene) AlkylatingAgent->Intermediate Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Intermediate Product 1,1,3,3-Tetramethylindan-5-ol Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of 1,1,3,3-Tetramethylindan-5-ol.

Q2: What are the most common catalysts used, and how do I choose the right one?

A2: A variety of Lewis and Brønsted acids can be used to catalyze this reaction.[4] Common choices include:

  • Lewis Acids: AlCl₃, FeCl₃, ZnCl₂, BF₃[4]

  • Brønsted Acids: H₂SO₄, H₃PO₄, HF[4][7]

The choice of catalyst can significantly impact the reaction's selectivity and yield.[3] More active catalysts like AlCl₃ may lead to higher conversion but can also promote side reactions.[3] Milder catalysts may offer better selectivity but require more forcing conditions. The selection should be based on the specific reactants and desired outcome. Some solid acid catalysts, such as certain zeolites, have been reported to offer high para-selectivity in the initial alkylation step.[3]

Q3: How does reaction temperature affect the yield and selectivity?

A3: Temperature is a critical parameter in this synthesis.

  • Low Temperatures: Generally favor the thermodynamically more stable para-alkylation product and minimize side reactions like O-alkylation and polymerization.[3]

  • High Temperatures: Can increase the reaction rate but may also lead to a decrease in selectivity, favoring the kinetically controlled ortho-alkylation product and promoting undesirable side reactions like the Fries rearrangement.[3][8][9]

Therefore, the reaction temperature must be carefully optimized to strike a balance between reaction rate and selectivity.

Q4: What is the difference between C-alkylation and O-alkylation in the context of phenol alkylation?

A4: Phenols are bidentate nucleophiles, meaning they can be attacked by an electrophile at two positions:[5]

  • C-alkylation: The electrophile attacks the aromatic ring, forming a new carbon-carbon bond. This is the desired pathway for the synthesis of 1,1,3,3-Tetramethylindan-5-ol.

  • O-alkylation: The electrophile attacks the oxygen atom of the hydroxyl group, forming an aryl ether. This is an undesired side reaction.

The ratio of C- to O-alkylation is influenced by factors such as the solvent, temperature, and the nature of the catalyst. Less polar solvents and lower temperatures generally favor C-alkylation.[3]

Optimized Experimental Protocol

The following is a generalized, optimized protocol for the synthesis of 1,1,3,3-Tetramethylindan-5-ol. It is crucial to adapt this procedure based on laboratory safety standards and specific experimental goals.

Materials:

  • Phenol

  • Isobutylene or tert-butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Ensure all glassware is thoroughly dried.

  • Reactant and Catalyst Charging: Charge the flask with the phenol and the anhydrous solvent. Cool the mixture in an ice bath. Slowly add the anhydrous aluminum chloride in portions while stirring.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (isobutylene gas can be bubbled through the solution, or tert-butyl chloride can be added dropwise from the dropping funnel) to the cooled, stirred reaction mixture. Maintain the temperature between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the optimized reaction time (monitor by TLC). Gentle heating may be required to drive the reaction to completion.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by cold dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Caption: Experimental workflow for the synthesis of 1,1,3,3-Tetramethylindan-5-ol.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of the desired product. The values are illustrative and should be optimized for specific laboratory conditions.

ParameterCondition ACondition BCondition CExpected Yield (%)
Catalyst AlCl₃ (1.2 eq)H₂SO₄ (conc.)Zeolite H-BEA75-85
Temperature 0-10 °C25 °C50 °C60-70
Solvent DichloromethaneNitrobenzeneHexane70-80
Phenol:Alkene Ratio 2:11:11:280-90

References

  • BenchChem. (2025).
  • White Rose eTheses Online.
  • ResearchGate.
  • ResearchGate.
  • Google Patents.
  • PMC.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.
  • PMC.
  • BenchChem. Technical Support Center: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane.
  • BenchChem. Purifying Tetramethylammonium Iodide: A Technical Guide for Researchers.

Sources

Optimization

troubleshooting 1,1,3,3-Tetramethylindan-5-ol solubility issues in aqueous media

Technical Support Center: 1,1,3,3-Tetramethylindan-5-ol Aqueous Solubilization Welcome to the Formulation & Troubleshooting Support Center. 1,1,3,3-Tetramethylindan-5-ol and its derivatives are highly lipophilic phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,1,3,3-Tetramethylindan-5-ol Aqueous Solubilization

Welcome to the Formulation & Troubleshooting Support Center. 1,1,3,3-Tetramethylindan-5-ol and its derivatives are highly lipophilic phenolic compounds. While the phenolic hydroxyl group provides a polar anchor, the bulky tetramethylindan core imposes a severe thermodynamic penalty in aqueous environments, resulting in near-zero water solubility[1][2]. This guide provides field-proven, mechanistically grounded strategies to overcome these formulation barriers for both in vitro and in vivo applications.

Diagnostic Formulation Workflow

FormulationWorkflow Start Determine Target Aqueous Concentration LowConc In Vitro Assays (< 50 µM) Start->LowConc HighConc In Vivo Dosing (> 1 mM) Start->HighConc Cosolvent Co-solvent System (DMSO ≤ 0.5%) LowConc->Cosolvent Direct Dilution Cyclo HP-β-CD Complexation (1:1 or 1:2 Ratio) HighConc->Cyclo Primary Choice Lipid Lipid Nanocarriers (Micelles/Liposomes) HighConc->Lipid If CD Fails Success Stable Aqueous Formulation Cosolvent->Success Cyclo->Success Lipid->Success

Diagnostic workflow for solubilizing lipophilic phenols based on target concentration.

Troubleshooting Guide & FAQs

Q1: Why does 1,1,3,3-Tetramethylindan-5-ol crash out of solution even in standard physiological buffers (pH 7.4)? A1: The insolubility is driven by the hydrophobic effect and severe steric hindrance. The four methyl groups on the indan ring create a massive non-polar surface area that disrupts the hydrogen-bonding network of water. Because the pKa of the phenolic -OH is typically around 10, the molecule remains predominantly un-ionized at pH 7.4. The thermodynamic cost of forming a solvent cavity around this bulky, un-ionized hydrophobic core far exceeds the energy gained from hydrogen bonding at the single hydroxyl site, leading to rapid aggregation and precipitation[1][2].

Q2: What is the optimal co-solvent strategy for in vitro cell assays without inducing solvent toxicity? A2: For low-concentration assays (< 50 µM), a "solvent-shift" method is optimal. Dissolve the compound in anhydrous DMSO to create a 10–50 mM stock. When diluting into the aqueous assay buffer, the final DMSO concentration must remain ≤ 0.5% (v/v) to prevent artifactual cellular toxicity. If micro-precipitation occurs at 0.5% DMSO, we recommend adding 0.01–0.05% Tween-80. The surfactant lowers the interfacial tension and kinetically stabilizes the micro-dispersion before macroscopic crystals can form.

Q3: How can I achieve high-concentration aqueous formulations (millimolar range) for in vivo dosing? A3: Simple co-solvents are toxic at the volumes required for in vivo dosing. The gold standard is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic tetramethylindan core inserts into this cavity, effectively shielding it from the aqueous environment[4]. This non-covalent encapsulation transforms the poorly soluble phenol into a highly water-soluble complex without altering its molecular structure[5].

Q4: My HP-β-CD complexation is failing, and the compound precipitates upon dilution. How do I fix this? A4: Precipitation upon dilution indicates either an incomplete initial complexation or a shift in the equilibrium back to the free drug.

  • Causality: The bulky tetramethyl groups create a high kinetic barrier (steric hindrance) for insertion into the cyclodextrin cavity. Simple room-temperature mixing is often insufficient.

  • Solution: You must provide activation energy. Utilize the co-evaporation or kneading method with mild heat (40–50°C) and sonication[6]. Additionally, conduct a phase-solubility study (Higuchi-Connors method) to verify the stoichiometry; while many lipophilic drugs form 1:1 (AL-type) complexes, bulky molecules may require a 1:2 ratio (Ap-type) to fully shield the hydrophobic surface[5][7].

Q5: What if the steric bulk of the compound prevents stable cyclodextrin inclusion entirely? A5: If HP-β-CD fails, transition to lipid-based nanocarriers. Monodisperse micelles or oligolamellar liposomes can compartmentalize the lipophilic phenol within their hydrophobic lipid bilayers or cores[3]. This approach circumvents the strict geometric requirements of the cyclodextrin cavity, allowing the lipid tails to dynamically mold around the bulky tetramethylindan structure.

Quantitative Solubilization Data

Solubilization StrategyMax Est. Aqueous ConcentrationBiocompatibility / Toxicity RiskComplexityBest Use Case
Aqueous Buffer (Control) < 1 µMHigh (Inert)LowBaseline reference
DMSO Co-solvent (≤0.5%) 10 - 50 µMModerate (DMSO toxicity >1%)LowIn vitro biochemical & cell assays
HP-β-CD Complexation (20% w/v) 1 - 5 mMHigh (FDA-approved excipient)HighIn vivo IV/IP/PO dosing
Liposomal Encapsulation 5 - 10 mMHigh (Biomimetic lipids)Very HighSustained in vivo release / CD failure

Validated Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Co-Evaporation Method)

This protocol utilizes thermal and mechanical energy to overcome the steric hindrance of the tetramethyl groups, ensuring complete inclusion.

  • Organic Phase Preparation: Dissolve 10 mg of 1,1,3,3-Tetramethylindan-5-ol in 2 mL of absolute ethanol. Ensure complete dissolution (clear solution).

  • Aqueous Phase Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of purified water to achieve a 10% (w/v) solution[4][7].

  • Mixing & Activation: Dropwise, add the organic phase into the aqueous phase under continuous magnetic stirring (800 rpm). Sonicate the mixture in a water bath at 45°C for 30 minutes.

    • Causality: The heat and sonication provide the necessary kinetic energy for the bulky indan core to penetrate the cyclodextrin cavity.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until the volume is reduced back to ~10 mL.

  • Lyophilization: Freeze the resulting clear solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a stable, solid inclusion complex powder[5][6].

  • Self-Validation Step: Reconstitute 1 mg of the powder in 1 mL of PBS. Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms the absence of sub-visual precipitation, validating a successful complexation.

Protocol 2: Co-Solvent Dilution for In Vitro Assays

This protocol prevents localized nucleation events that cause the compound to crash out during buffer addition.

  • Stock Preparation: Prepare a 10 mM stock of 1,1,3,3-Tetramethylindan-5-ol in anhydrous, cell-culture grade DMSO. Aliquot into single-use tubes and store at -20°C to prevent atmospheric moisture uptake, which can seed premature crystallization.

  • Pre-warming: Warm the DMSO stock to room temperature and vortex vigorously. Pre-warm the target aqueous assay medium to 37°C.

  • Rapid Injection: Place the aqueous medium on a vortex mixer at medium speed. Using a micropipette, inject the required volume of the DMSO stock directly into the center of the vortexing liquid.

    • Causality: Slow addition or adding buffer directly to the DMSO creates localized regions of high water/low DMSO concentration, causing immediate nucleation. Rapid injection into a moving vortex ensures instantaneous, homogeneous dispersion.

  • Self-Validation Step: Inspect the final assay medium under a phase-contrast microscope at 20x magnification. The absence of birefringent crystals confirms a stable micro-dispersion.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Temperature for 1,1,3,3-Tetramethylindan-5-ol

Welcome to the technical support center for the crystallization of 1,1,3,3-Tetramethylindan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1,1,3,3-Tetramethylindan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Our approach is to not only offer solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the crystallization of 1,1,3,3-Tetramethylindan-5-ol?

Temperature is the most critical parameter governing the crystallization of 1,1,3,3-Tetramethylindan-5-ol as it directly controls the solubility of the compound in a given solvent. Generally, for most organic compounds, solubility increases with temperature. The crystallization process, particularly cooling crystallization, leverages this principle.[1][2]

  • Dissolution: At an elevated temperature, a greater amount of 1,1,3,3-Tetramethylindan-5-ol can be dissolved in a solvent to form a saturated or near-saturated solution.

  • Supersaturation: As this solution is cooled, the solubility of the compound decreases. The point at which the concentration of the solute exceeds its solubility at a given temperature is known as supersaturation. This is the thermodynamic driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[3]

  • Nucleation and Growth: In the supersaturated state, molecules of 1,1,3,3-Tetramethylindan-5-ol will begin to self-assemble into ordered, embryonic crystals (nucleation). Once these nuclei are formed, further molecules will deposit onto their surfaces, leading to crystal growth. Temperature affects the rates of both nucleation and growth; higher temperatures can enhance growth rates but also increase solubility, which reduces the supersaturation that drives nucleation.[4]

Understanding the temperature-solubility profile of your specific solvent system is paramount for successful crystallization.

Q2: How does the cooling rate impact the crystal size, purity, and morphology of 1,1,3,3-Tetramethylindan-5-ol?

The rate at which the saturated solution is cooled is a key determinant of the final crystal product's characteristics. The cooling rate directly influences the level of supersaturation.

The optimal cooling rate is a balance between achieving a good yield in a reasonable timeframe and obtaining crystals of the desired size and purity.

Q3: What is "oiling out," and how is it related to temperature?

"Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[6][7] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the chosen solvent system.

Several temperature-related factors can cause oiling out:

  • High Solute Concentration: The solution is too concentrated, causing the saturation point to be reached at a high temperature.

  • Rapid Cooling: The solution is cooled too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice before the substance separates as a liquid.[7]

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of it separating as an oil.

To resolve oiling out, you can try reheating the solution and adding more solvent to decrease the concentration. Subsequently, a slower cooling rate should be employed.[6]

Q4: Can polymorphism be an issue for 1,1,3,3-Tetramethylindan-5-ol, and how does temperature influence it?

Temperature plays a crucial role in determining which polymorph is formed:

  • Thermodynamic vs. Kinetic Control: At a given temperature, one polymorph will be the most thermodynamically stable. However, a less stable (metastable) polymorph may crystallize first because it forms faster (kinetic control).

  • Temperature of Crystallization: The temperature at which crystallization occurs can dictate which polymorph nucleates and grows.

  • Solvent-Mediated Transformation: A metastable polymorph, once formed, may transform into a more stable form over time, a process that can be accelerated by temperature.

It is crucial to control the crystallization temperature consistently to ensure the reproducible formation of the desired polymorph. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and distinguish between different polymorphs.[9][10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The compound fails to crystallize upon cooling.

Symptoms: After cooling, the solution remains clear, or no solid precipitate forms.

Possible Cause Explanation & Solution
Insufficient Supersaturation The concentration of 1,1,3,3-Tetramethylindan-5-ol is below its solubility limit at the cooled temperature. Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[7]
High Solubility in the Chosen Solvent The compound is too soluble in the solvent, even at low temperatures. Solution: Re-evaluate your solvent choice. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[12] Consider using a solvent mixture (a "good" solvent where the compound is soluble and a "poor," miscible solvent where it is not).
Inhibition of Nucleation The energy barrier for the formation of the first crystal nuclei has not been overcome. Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the compound to the cooled solution.[6]
Inappropriate Cooling Temperature The solution has not been cooled to a low enough temperature. Solution: Try cooling the solution further using an ice bath or by placing it in a refrigerator, ensuring the cooling remains slow and controlled.
Issue 2: Crystallization happens too quickly, resulting in a fine powder or poor purity.

Symptoms: A large amount of solid "crashes out" of the solution immediately upon cooling.

Possible Cause Explanation & Solution
Excessive Supersaturation The solution is too concentrated, leading to a very high driving force for nucleation. Solution: Reheat the solution to redissolve the solid and add a small amount of additional solvent (1-5% by volume). This will lower the saturation temperature and allow for more controlled crystal growth upon cooling.[6]
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for orderly crystal growth. Solution: Slow down the cooling rate. This can be achieved by insulating the crystallization vessel (e.g., with glass wool) or by using a programmable cooling bath for precise temperature control. A typical slow cooling rate is 0.1-1°C per minute.[5]
High Rate of Nucleation Too many crystal nuclei form at once, competing for the solute and resulting in small crystals. Solution: In addition to slowing the cooling rate, ensure the solution is free of particulate matter by filtering the hot solution before cooling. This reduces the number of sites for heterogeneous nucleation.
Issue 3: The compound "oils out" instead of crystallizing.

Symptoms: A liquid or oily layer separates from the solution upon cooling.

Possible Cause Explanation & Solution
Solution is Too Concentrated The solution becomes supersaturated at a temperature above the compound's melting point in the solvent. Solution: Reheat the mixture to form a homogeneous solution, then add more solvent to decrease the overall concentration. Cool the less concentrated solution very slowly.[6]
Inappropriate Solvent Choice The solvent may be too "good," leading to a high concentration at elevated temperatures. Solution: Consider using a different solvent or a solvent mixture that reduces the compound's solubility at higher temperatures.
Presence of Impurities Impurities can lower the melting point of the compound, making it more prone to oiling out. Solution: Purify the crude 1,1,3,3-Tetramethylindan-5-ol before crystallization using a technique like column chromatography.

Experimental Protocols & Visualizations

Protocol 1: Determining the Solubility Curve for 1,1,3,3-Tetramethylindan-5-ol

Objective: To determine the solubility of 1,1,3,3-Tetramethylindan-5-ol in a chosen solvent at various temperatures to identify the optimal operating window for cooling crystallization.

Methodology:

  • Add a known volume of the selected solvent to a jacketed glass reactor equipped with a stirrer and a temperature probe.

  • Set the reactor to a starting temperature (e.g., 20°C).

  • Add small, pre-weighed portions of 1,1,3,3-Tetramethylindan-5-ol to the solvent with stirring.

  • Allow the system to equilibrate after each addition until all the solid is dissolved.

  • Continue adding the compound until a slight excess of solid remains undissolved, indicating a saturated solution.

  • Stir the saturated solution for at least 1-2 hours to ensure equilibrium is reached.

  • Take a filtered sample of the supernatant and determine its concentration using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Increase the temperature of the reactor by a set increment (e.g., 5-10°C) and repeat steps 3-7.

  • Continue this process up to the boiling point of the solvent.

  • Plot the solubility (in g/100 mL or mol/L) as a function of temperature.

Data Presentation:

Temperature (°C)Solubility ( g/100 mL)
20Experimental Data
30Experimental Data
40Experimental Data
50Experimental Data
60Experimental Data
70Experimental Data
Diagram: Crystallization Process Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution 1. Dissolution (e.g., 70°C) filtration 2. Hot Filtration (Remove Particulates) dissolution->filtration cooling 3. Controlled Cooling (e.g., 0.5°C/min) filtration->cooling nucleation 4. Nucleation & Growth (Metastable Zone) cooling->nucleation isolation 5. Isolation (Filtration) nucleation->isolation washing 6. Crystal Washing (Cold Solvent) isolation->washing drying 7. Drying (Vacuum Oven) washing->drying final_product Final Product drying->final_product start Start start->dissolution

Caption: Workflow for cooling crystallization of 1,1,3,3-Tetramethylindan-5-ol.

Diagram: Troubleshooting Decision Tree

G start Problem with Crystallization q1 What is the issue? start->q1 no_xtals No Crystals Form q1->no_xtals oiling_out Oiling Out q1->oiling_out small_xtals Small Crystals / Powder q1->small_xtals sol_conc Increase Concentration (Evaporate Solvent) no_xtals->sol_conc Solution Clear? sol_induce Induce Nucleation (Scratch / Seed) no_xtals->sol_induce Solution Clear? sol_cool Cool to Lower Temp. no_xtals->sol_cool Solution Clear? sol_oil_dilute Dilute Solution (Add More Solvent) oiling_out->sol_oil_dilute sol_small_dilute Use Slightly More Solvent small_xtals->sol_small_dilute sol_small_slow Decrease Cooling Rate small_xtals->sol_small_slow sol_oil_slow Cool Slower sol_oil_dilute->sol_oil_slow

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Crystallization process: how does crystalliz
  • Temperature effects for isothermal polymer crystalliz
  • Temperature Effects on the Crystallization Kinetics of Size-Dependent. pubs.acs.org.
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Cooling Crystallization.
  • What are the different techniques to characterize chemical crystals?.
  • Troubleshooting. Chemistry LibreTexts.
  • Cooling/Freezing Crystalliz
  • SOP: CRYSTALLIZ
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Crystal polymorphism. Wikipedia.

Sources

Optimization

preventing oxidative degradation of 1,1,3,3-Tetramethylindan-5-ol during storage

Technical Support Center: Preventing Oxidative Degradation of 1,1,3,3-Tetramethylindan-5-ol Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of 1,1,3,3-Tetramethylindan-5-ol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of sterically hindered phenols. 1,1,3,3-Tetramethylindan-5-ol is a highly specialized compound utilized both as a synthetic intermediate and a potent antioxidant. However, its inherent reactivity toward peroxyl radicals makes it highly susceptible to oxidative degradation during storage.

This guide provides field-validated troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound from receipt to reaction.

Section 1: Mechanistic Grounding (The "Why")

Q1: Why does 1,1,3,3-Tetramethylindan-5-ol degrade so rapidly when left on the benchtop? Answer: The compound's defining structural feature—a phenol ring flanked by a sterically bulky 1,1,3,3-tetramethylindan system—makes it an exceptional hydrogen atom donor. When exposed to ambient oxygen, UV light, or elevated temperatures, the phenolic hydroxyl group undergoes protonation and subsequent electron transfer, yielding a phenoxy radical[1].

Because the bulky tetramethyl groups sterically shield this radical, it persists long enough to undergo secondary degradation pathways. It will either undergo further oxidation to form highly conjugated, colored quinone derivatives, or it will engage in bimolecular radical coupling to form insoluble dimers[2].

OxidationMechanism A 1,1,3,3-Tetramethylindan-5-ol (Intact Phenol) C Phenoxy Radical (Reactive Intermediate) A->C Hydrogen Abstraction B Initiators (O2, Light, Heat) B->C Triggers D Quinone Derivative (Yellow/Brown Discoloration) C->D Further Oxidation E Dimerization Products (Insoluble Precipitates) C->E Radical Coupling

Diagram 1: Oxidative degradation pathway of 1,1,3,3-Tetramethylindan-5-ol.

Q2: My white powder has developed a yellow tint. Is it still viable for synthesis? Answer: A color shift from pristine white to yellow or brown is the macroscopic symptom of quinone formation. Even a 1–2% conversion can cause severe discoloration. For sensitive downstream applications (e.g., catalytic cross-coupling or high-purity fragrance synthesis), this oxidized batch will act as a radical scavenger and reaction inhibitor. It must be rescued via recrystallization or discarded.

Section 2: Validated Storage & Handling Protocols

To prevent degradation, we must establish a self-validating handling system that actively excludes the three primary initiators: Oxygen ( O2​ ), Light ( ), and Thermal Energy ( ΔT ).

StorageWorkflow Step1 1. Equilibration (Room Temp) Step2 2. Inert Purging (Argon Gas) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Hermetic Seal (PTFE Caps) Step3->Step4 Step5 5. Cryo-Storage (-20°C to 4°C) Step4->Step5

Diagram 2: Self-validating inert storage workflow for sterically hindered phenols.

Protocol 1: Inert Aliquoting and Cryo-Storage

Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, which can facilitate hydrolysis of impurities and exponentially increase the degradation rate over time[3]. Single-use aliquots isolate this risk.

  • Thermal Equilibration: Before opening, equilibrate the sealed reagent bottle to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder[4].

  • Atmospheric Displacement: Transfer the bottle to a glovebox or Schlenk line. Purge the environment with Argon. Note: Argon is preferred over Nitrogen because it is denser than air and forms a superior protective blanket over solid powders.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 100 mg to 500 mg) using amber borosilicate glass vials to block UV-initiated auto-oxidation.

  • Hermetic Sealing: Seal the vials tightly using PTFE-lined caps. Causality: PTFE provides a chemically inert, non-permeable barrier, whereas standard silicone septa will slowly allow oxygen permeation over months.

  • Storage: Store the sealed aliquots in a dedicated chemical refrigerator at 4°C or a freezer at -20°C[5].

Self-Validation Check: A successful inert storage system validates itself visually. If the powder remains a pristine white, free-flowing solid after 6 months, the hermetic seal is intact. Any clumping (moisture ingress) or yellow tint (oxygen ingress) indicates a failure in the inert gas blanket, requiring an immediate audit of your sealing technique.

Section 3: Troubleshooting Guide & Rescue Protocols

Q3: I stored my compound at 4°C, but it still degraded. What went wrong? Answer: Temperature control only decelerates the kinetics of oxidation; it does not halt it if the initiators are present. If the vial was sealed in ambient air, the trapped oxygen in the headspace will slowly react with the phenol over several months. You must backfill the headspace with Argon prior to sealing.

Q4: Can I recover an oxidized batch of 1,1,3,3-Tetramethylindan-5-ol? Answer: Yes, mild to moderate degradation can be reversed via a targeted recrystallization protocol[6].

Protocol 2: Rescue Recrystallization
  • Dissolution: Dissolve the degraded, yellow solid in a minimal volume of boiling non-polar solvent (e.g., pentane or petroleum ether)[6].

  • Adsorption: Add a small spatula tip of activated carbon (charcoal) to the boiling solution. Causality: The highly conjugated, planar quinone impurities will preferentially adsorb onto the porous carbon matrix, leaving the target phenol in solution.

  • Hot Filtration: Filter the hot suspension rapidly through a tightly packed Celite pad to remove the carbon.

  • Crystallization: Cool the filtrate slowly to room temperature, then transfer to a -20°C freezer to induce crystallization of the pure indanol.

  • Isolation: Filter the purified crystals under an Argon blanket and dry in vacuo to remove residual solvent.

Self-Validation Check: The success of this rescue protocol is validated by the physical form of the product. A successful recrystallization will yield sharp, colorless crystals. If the resulting solid is amorphous or retains a yellow hue, the carbon filtration step was insufficient and must be repeated.

Section 4: Quantitative Data on Storage Stability

To assist in your inventory management, refer to the expected shelf-life metrics below, which correlate directly with your chosen storage conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Ambient (25°C) AirClear Glass< 3 MonthsRapid photo-oxidation and autoxidation.
4°C (Fridge) AirAmber Glass6 – 12 MonthsSlow autoxidation from trapped headspace O2​ .
4°C (Fridge) ArgonAmber Glass2 – 3 YearsMinimal; slight risk of seal degradation over time.
-20°C (Freezer) ArgonAmber Glass> 5 YearsNegligible; optimal condition for bulk preservation.

References

  • 4,6-bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol - ChemicalBook Source: chemicalbook.com URL:4

  • 6-cyclopentyl-1,1,3,3-tetramethylindan-5-ol Safety Data Sheets(SDS) lookchem Source: lookchem.com URL:5

  • 5-INDANOL | 1470-94-6 - ChemicalBook Source: chemicalbook.com URL:6

  • Buy 6-Isononyl-1,1,3,3-tetramethylindan-5-ol (EVT-8850046) - EvitaChem Source: evitachem.com URL:1

  • Polypropylene Copolymer Containing Cross-Linkable Antioxidant Moieties with Long-Term Stability under Elevated Temperature Conditions | Macromolecules - ACS Publications Source: acs.org URL:2

  • Water extraction and degradation of a sterically hindered phenolic antioxidant in polypropylene films | Request PDF - ResearchGate Source: researchgate.net URL:3

Sources

Troubleshooting

reducing unwanted byproducts in 1,1,3,3-Tetramethylindan-5-ol preparation

Welcome to the technical support center for the synthesis of 1,1,3,3-Tetramethylindan-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,1,3,3-Tetramethylindan-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts. Our approach is grounded in the principles of organic chemistry, providing not just solutions, but also the mechanistic reasoning behind them.

Understanding the Synthesis: A Multi-Step Cascade

The preparation of 1,1,3,3-Tetramethylindan-5-ol from phenol and an isobutylene source is a fascinating example of a one-pot, multi-step reaction cascade. It proceeds primarily through a Friedel-Crafts alkylation followed by an intramolecular cyclization. A thorough understanding of this pathway is the first step in troubleshooting and optimizing your reaction.

The overall reaction can be summarized as follows:

Phenol Phenol Intermediate 2,4-Di-tert-butylphenol Phenol->Intermediate + Isobutylene (Friedel-Crafts Alkylation) Isobutylene Isobutylene (2 eq.) Isobutylene->Intermediate Product 1,1,3,3-Tetramethylindan-5-ol Intermediate->Product Intramolecular Cyclization

Caption: Overall reaction scheme for the synthesis of 1,1,3,3-Tetramethylindan-5-ol.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride. The conditions of the reaction (temperature, catalyst concentration, and reactant stoichiometry) are critical in steering the reaction toward the desired product and away from a multitude of possible byproducts.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of 1,1,3,3-Tetramethylindan-5-ol. For each issue, we explore the probable causes and provide actionable solutions.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Other Alkylated Phenols

Question: My reaction is producing a low yield of 1,1,3,3-Tetramethylindan-5-ol, and my GC-MS analysis shows a complex mixture of mono-, di-, and tri-alkylated phenols. How can I improve the selectivity for the desired product?

Probable Causes and Solutions:

The formation of a complex mixture of alkylated phenols indicates that the initial Friedel-Crafts alkylation step is not well-controlled, and the subsequent cyclization to the indanol is inefficient. Here's a breakdown of the likely culprits and how to address them:

  • Incorrect Stoichiometry: The molar ratio of phenol to isobutylene is a critical parameter. An insufficient amount of isobutylene will lead to a preponderance of mono-alkylated products (2-tert-butylphenol and 4-tert-butylphenol), while a large excess can favor the formation of the thermodynamically stable 2,4,6-tri-tert-butylphenol. The formation of 1,1,3,3-Tetramethylindan-5-ol requires the formation of the 2,4-di-tert-butylphenol intermediate.

    • Solution: Carefully control the stoichiometry. A molar ratio of approximately 1:2 (phenol:isobutylene) is a good starting point. The isobutylene can be added portion-wise or bubbled through the reaction mixture at a controlled rate to maintain an optimal concentration.

  • Suboptimal Reaction Temperature: The temperature influences the rate of both the alkylation and cyclization steps, as well as the distribution of isomers.

    • Solution:

      • Initial Alkylation: Lower temperatures generally favor para-alkylation. However, for the formation of the 2,4-di-tert-butylphenol intermediate, a balance must be struck. Running the initial phase of the reaction at a moderate temperature (e.g., 50-80°C) can be effective.[1]

      • Cyclization: The intramolecular cyclization step typically requires higher temperatures to overcome the activation energy barrier. After the initial alkylation, increasing the temperature (e.g., to 100-150°C) can promote the formation of the indanol.[2]

  • Catalyst Activity and Concentration: The choice and amount of acid catalyst are crucial. A highly active catalyst or a high concentration can lead to excessive polyalkylation and polymerization of isobutylene.[3]

    • Solution:

      • Use a moderate amount of catalyst. For sulfuric acid, a small catalytic amount is often sufficient.[1][4]

      • Consider using a solid acid catalyst (e.g., an ion-exchange resin or zeolite). These can offer better selectivity and are more easily removed from the reaction mixture.

Experimental Protocol: A Two-Stage Temperature Approach

  • Alkylation Stage:

    • To a stirred solution of phenol in a suitable solvent (e.g., a non-polar solvent like hexane or cyclohexane), add the acid catalyst.

    • Slowly introduce isobutylene (gas or liquid) at a controlled rate while maintaining the temperature between 50-80°C.

    • Monitor the progress of the reaction by GC to observe the formation of 2,4-di-tert-butylphenol and the disappearance of phenol.

  • Cyclization Stage:

    • Once the formation of the 2,4-di-tert-butylphenol intermediate is maximized, stop the addition of isobutylene.

    • Increase the reaction temperature to 100-150°C to initiate the intramolecular cyclization.

    • Continue to monitor the reaction by GC until the desired product is maximized.

Issue 2: Predominant Formation of 2,4,6-Tri-tert-butylphenol

Question: My main product is 2,4,6-Tri-tert-butylphenol, with very little of the desired indanol. What is causing this over-alkylation?

Probable Causes and Solutions:

The formation of 2,4,6-Tri-tert-butylphenol is a common issue and indicates that the reaction conditions are too harsh, favoring exhaustive alkylation over the desired cyclization.

  • Excess Isobutylene: A high concentration of isobutylene drives the equilibrium towards the tri-substituted product.

    • Solution: As mentioned previously, carefully control the stoichiometry. The slow addition of isobutylene is key to preventing its accumulation in the reaction mixture.

  • High Catalyst Activity/Concentration: A strong acid catalyst at a high concentration will aggressively promote polyalkylation.[3]

    • Solution: Reduce the catalyst loading. If using a very strong acid like sulfuric acid, consider switching to a milder catalyst such as an acidic clay or a cation-exchange resin.

  • Prolonged Reaction Time at Alkylation Temperature: Leaving the reaction for an extended period under conditions that favor alkylation will inevitably lead to the formation of the thermodynamically most stable product, which is often the tri-alkylated phenol.

    • Solution: Monitor the reaction closely by GC. Once the 2,4-di-tert-butylphenol intermediate is formed in a reasonable amount, proceed to the cyclization step by increasing the temperature. Do not let the reaction stir for an extended time at the lower alkylation temperature.

Data Interpretation: Identifying 2,4,6-Tri-tert-butylphenol

The presence of 2,4,6-Tri-tert-butylphenol can be confirmed by its characteristic spectral data.

Byproduct ¹H NMR (CDCl₃, δ ppm) [5][6]¹³C NMR (CDCl₃, δ ppm) [6]Key Features
2,4,6-Tri-tert-butylphenol7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, 2 x C(CH₃)₃), 1.30 (s, 9H, C(CH₃)₃)151.3, 141.4, 134.9, 121.8, 34.5, 31.7, 30.4Highly symmetric structure leading to simple NMR spectra. The two aromatic protons appear as a singlet.
Issue 3: Formation of O-Alkylated Byproducts (Ethers)

Question: I am observing the formation of a significant amount of what I believe to be phenyl ether byproducts. How can I suppress this side reaction?

Probable Causes and Solutions:

O-alkylation is a competing reaction pathway in the Friedel-Crafts alkylation of phenols. The phenolic oxygen is a nucleophile and can attack the carbocation intermediate formed from isobutylene.

  • Reaction Conditions: The ratio of C-alkylation (on the ring) to O-alkylation (on the hydroxyl group) is influenced by the solvent and catalyst system.

    • Solution:

      • Solvent Choice: Less polar solvents generally favor C-alkylation. Consider using hydrocarbons like hexane or toluene as the solvent.

      • Catalyst: Certain catalysts can favor C-alkylation. Aluminum phenoxide, for example, is known to promote ortho-alkylation.[2]

      • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product. However, this must be balanced with the risk of other side reactions.

Workflow for Minimizing O-Alkylation

Start Reaction Setup Solvent Choose a non-polar solvent (e.g., hexane, toluene) Start->Solvent Catalyst Select a catalyst that favors C-alkylation (e.g., aluminum phenoxide) Solvent->Catalyst Temperature Optimize reaction temperature (moderate to high) Catalyst->Temperature Product Desired C-Alkylated Product Temperature->Product

Caption: Decision workflow for minimizing O-alkylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the intramolecular cyclization step?

A1: The intramolecular cyclization of the 2,4-di-tert-butylphenol intermediate is a key step in the formation of the indan ring system. The proposed mechanism is as follows:

Intermediate 2,4-Di-tert-butylphenol Protonation Protonation of a tert-butyl group Intermediate->Protonation H+ Carbocation Formation of a tert-butyl cation Protonation->Carbocation Attack Intramolecular electrophilic aromatic substitution Carbocation->Attack Rearrangement Rearrangement and ring closure Attack->Rearrangement Product 1,1,3,3-Tetramethylindan-5-ol Rearrangement->Product -H+

Caption: Proposed mechanism for the intramolecular cyclization to form the indan ring.

Q2: What analytical techniques are best for monitoring the reaction?

A2: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most effective technique for monitoring the progress of the reaction.[1][4] It allows for the separation and quantification of the starting material, intermediates, the final product, and various byproducts. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress.

Q3: How can I purify the final product from the reaction mixture?

A3: The purification of 1,1,3,3-Tetramethylindan-5-ol from the complex reaction mixture typically requires a multi-step approach:

  • Work-up: After the reaction is complete, the catalyst needs to be neutralized or removed. For liquid acid catalysts, a basic wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide solution) is necessary. Solid acid catalysts can be removed by filtration.

  • Distillation: Fractional distillation under reduced pressure can be used to remove lower-boiling components such as the solvent and mono-alkylated phenols.

  • Crystallization: The desired product, 1,1,3,3-Tetramethylindan-5-ol, is often a solid at room temperature. Crystallization from a suitable solvent (e.g., heptane or a mixture of solvents) can be a very effective purification method.

  • Chromatography: If distillation and crystallization do not provide the desired purity, column chromatography on silica gel can be employed to separate the product from closely related isomers and other byproducts.

Q4: Can I use a different source of isobutylene, such as tert-butanol or MTBE?

A4: Yes, tert-butanol or methyl tert-butyl ether (MTBE) can be used as sources of isobutylene. In the presence of a strong acid catalyst, these compounds will eliminate water or methanol, respectively, to generate isobutylene in situ. However, the presence of these byproducts (water or methanol) can affect the catalyst activity and the overall reaction profile. Water, in particular, can deactivate some Lewis acid catalysts.

References

  • PubChem. (n.d.). 2,4,6-Tri-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Gehlawat, J. K., & Sharma, M. M. (1970). Alkylation of phenols with isobutylene. Journal of Applied Chemistry, 20(3), 93-98.
  • ResearchGate. (n.d.). Alkylation of Phenols with Isobutylene. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • Filo. (2025, October 2). Friedel-Crafts Alkylation of Phenol Reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ACS Publications. (2023, December 14). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Di-tert-butyl-phenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Alkylphenols to phenol and olefins by zeolite catalysis: a pathway to valorize raw and fossilized lignocellulose. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). US2831898A - Phenol alkylation process.
  • ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1,1,3,3-Tetramethylindan-5-ol

As a Senior Application Scientist, this guide is designed to provide you with both the theoretical grounding and practical steps to develop and optimize a robust HPLC method for 1,1,3,3-Tetramethylindan-5-ol. We will mov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with both the theoretical grounding and practical steps to develop and optimize a robust HPLC method for 1,1,3,3-Tetramethylindan-5-ol. We will move beyond simple procedural lists to explain the underlying chromatographic principles, ensuring your method is not only effective but also self-validating and reproducible.

Section 1: Analyte & Initial Column Selection

Q1: What are the key properties of 1,1,3,3-Tetramethylindan-5-ol that will influence my HPLC method?

A1: Understanding the analyte's physicochemical properties is the critical first step in method development. 1,1,3,3-Tetramethylindan-5-ol is a phenolic compound with a significant non-polar character.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic. The degree of its ionization is dependent on the mobile phase pH. In its ionized (deprotonated) form, the molecule is more polar and will have less retention in reversed-phase HPLC. In its neutral (protonated) form, it is more non-polar and will be retained longer.[1] This pH-dependent behavior is the most powerful tool for manipulating its retention time.[2]

  • Tetramethylindan Structure: This bulky, hydrocarbon framework makes the molecule highly non-polar (hydrophobic). This inherent hydrophobicity ensures strong interaction with a non-polar stationary phase (like C18), making reversed-phase HPLC the ideal mode of separation.[3]

Here is a summary of its key estimated and known properties:

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₃H₁₈O[4]Provides the basic identity of the compound.
Structure Phenolic -OH on a tetramethylindan backboneReversed-phase chromatography is the ideal mode. The acidic phenol group allows for retention control via mobile phase pH.
Estimated pKa ~10The hydroxyl group will be predominantly in its neutral, more retentive form at acidic to neutral pH. To ensure it is fully protonated and retention is stable, the mobile phase pH should be controlled at least 2 units below the pKa.[3][5]
Estimated LogP High (hydrophobic)Strong retention is expected on a C18 column. A significant percentage of organic modifier in the mobile phase will be required for elution.
Q2: What type of HPLC column should I start with?

A2: For a hydrophobic molecule like 1,1,3,3-Tetramethylindan-5-ol, a C18 (ODS, Octadecylsilane) column is the universal starting point.[3]

  • Rationale: The C18 stationary phase provides strong hydrophobic interactions with the non-polar indan structure, ensuring adequate retention.

  • Recommended Specifications:

    • Particle Size: 3 µm or 5 µm for standard HPLC systems. Smaller particles offer higher efficiency but generate higher backpressure.[6]

    • Dimensions: 4.6 mm x 150 mm is a good general-purpose dimension for method development.

    • Endcapping: Always choose a high-quality, end-capped column. Endcapping minimizes the interaction of polar analytes with residual silanol groups on the silica surface, which is a primary cause of peak tailing.[7][8]

Section 2: Mobile Phase Fundamentals & Common Issues

Q3: I am not getting enough retention. My peak is eluting too early. What should I do?

A3: This is a common issue indicating that the mobile phase is too strong (i.e., has too high an elution strength). In reversed-phase HPLC, this means the concentration of the organic solvent is too high.

Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. There is an exponential relationship between the retention factor and the volume fraction of the organic solvent; a small decrease in organic content can lead to a significant increase in retention time.[9]

Example: If your peak elutes at 1.5 minutes with 70:30 Acetonitrile:Water, try changing the ratio to 60:40 Acetonitrile:Water.

Q4: My peak is taking too long to elute. How can I shorten the analysis time?

A4: An excessively long retention time means your mobile phase is too weak.

Solution: Increase the percentage of the organic modifier in the mobile phase. This will increase the mobile phase's elution strength, causing the analyte to spend less time interacting with the stationary phase and elute faster.

Example: If your peak elutes at 25 minutes with 50:50 Acetonitrile:Water, try increasing the ratio to 60:40 Acetonitrile:Water.

Q5: My peak is very broad. What is causing this and how can I fix it?

A5: Broad peaks are a sign of poor column efficiency or undesirable secondary interactions.[10]

Potential Causes & Solutions:

  • High Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume between the injector, column, and detector.[6]

  • Hydrophobic Collapse (Dewetting): If you are using a mobile phase with very high aqueous content (>95%) with a traditional C18 column, the stationary phase can repel the water, leading to a loss of interaction with the analyte. To prevent this, always maintain at least 5-10% organic solvent in your mobile phase.[10]

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile into a 50:50 Acetonitrile:Water mobile phase), the peak shape can be distorted. Ideally, dissolve your sample in the mobile phase itself.[11]

Section 3: Advanced Optimization - The Critical Role of pH

Q6: Why is pH so important for analyzing 1,1,3,3-Tetramethylindan-5-ol?

A6: As a phenol, the analyte is a weak acid. The mobile phase pH dictates its ionization state, which directly and dramatically impacts its retention time.[2][12]

  • At Low pH (e.g., pH < 4): The phenolic hydroxyl group is fully protonated (non-ionized). In this neutral state, the molecule is at its most hydrophobic, leading to maximum retention.

  • At High pH (e.g., pH > 11): The hydroxyl group is deprotonated, forming a negatively charged phenolate ion. This ion is significantly more polar than the neutral molecule, causing it to be repelled by the non-polar stationary phase and elute much earlier.[1]

  • Near the pKa (pH ~10): When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms exist in equilibrium. This can lead to split or severely tailed peaks and should be avoided for robust methods.[2][6]

The diagram below illustrates this critical relationship.

G cluster_0 Mobile Phase pH Control Analyte 1,1,3,3-Tetramethylindan-5-ol (in solution) Protonated Neutral Form (R-OH) - Highly Retained - Hydrophobic Analyte->Protonated Low pH (e.g., pH 3) (Ion Suppression) Deprotonated Anionic Form (R-O⁻) - Poorly Retained - Hydrophilic Analyte->Deprotonated High pH (e.g., pH 12) Protonated->Deprotonated pH ≈ pKa (~10) (Unstable Region)

Figure 1: Effect of mobile phase pH on analyte ionization and retention.
Q7: What pH should I use for my mobile phase?

A7: For robust and reproducible retention, you should operate at a pH that is at least 2 units away from the analyte's pKa.[5] Given the estimated pKa of ~10 for the phenolic group, the best practice is to use an acidic mobile phase.

Recommendation: Start with a mobile phase pH between 2.5 and 3.5 .

  • Why? This ensures the complete suppression of ionization (ion suppression) of the phenolic group, locking the analyte in its single, neutral, most-retained form.[3] This leads to sharp, symmetrical peaks and stable retention times.

  • How? Add a small amount of an acid to the aqueous portion of your mobile phase. Common choices include:

    • 0.1% Phosphoric Acid[13]

    • 0.1% Formic Acid (if using Mass Spectrometry detection)

    • 0.1% Trifluoroacetic Acid (TFA)

Section 4: Advanced Optimization - Organic Modifier & Additives

Q8: Should I use Acetonitrile or Methanol? Does it make a difference?

A8: Yes, the choice of organic modifier is a powerful tool for changing the selectivity of your separation, which is crucial if you need to resolve 1,1,3,3-Tetramethylindan-5-ol from impurities.[14][15] While both are common, they have different properties.

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (less is needed for the same retention)Weaker (more is needed)
Selectivity Different π-π interactionsDifferent hydrogen bonding capabilities
Viscosity/Pressure Lower (results in lower backpressure)Higher (results in higher backpressure)
UV Cutoff ~190 nm~205 nm

Recommendation: Start with acetonitrile due to its lower viscosity and better UV transparency. If you have co-eluting peaks or poor peak shape, perform an identical run but substitute the acetonitrile with methanol. You may need to adjust the concentration to achieve a similar retention time (typically, you need more methanol).[15]

Q9: When should I use a buffer in my mobile phase?

A9: A buffer is essential when you need to precisely control the pH to ensure run-to-run and lab-to-lab reproducibility.[16] While adding 0.1% acid is often sufficient, a formal buffer is required if:

  • Your method's pH is critical and falls in a range where small variations could affect results (e.g., closer to the pKa).

  • Your sample matrix itself is acidic or basic and could alter the mobile phase pH upon injection.

Recommendation: For a pH of 2.5-3.5, a phosphate buffer is an excellent choice for UV-based detection.[1] An acetate buffer is suitable for the 3.8 to 5.8 pH range.[1] Always filter the mobile phase after adding buffer salts to prevent particulates from damaging the HPLC system.[17]

Section 5: Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a logical workflow for developing a robust method from scratch.

Objective: To find the optimal mobile phase composition for the retention and separation of 1,1,3,3-Tetramethylindan-5-ol.

Materials:

  • HPLC System with UV Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric Acid (H₃PO₄) or Formic Acid

  • Analyte Standard: 1,1,3,3-Tetramethylindan-5-ol

Workflow:

Figure 2: Workflow for systematic mobile phase optimization.

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Prepare your aqueous mobile phase (Solvent A) by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water (for a 0.1% solution). This should yield a pH of approximately 2.1-2.5.[1][3]

  • Organic Phase: Use HPLC-grade acetonitrile as your organic mobile phase (Solvent B).

  • Initial Scouting Run:

    • Equilibrate the column with a 50:50 mixture of Solvent A and Solvent B at a flow rate of 1.0 mL/min.

    • Inject your sample.

  • Adjust Retention Time (k'):

    • If the peak elutes too early (k' < 2): The mobile phase is too strong. Decrease the percentage of Solvent B. Try a 60:40 (A:B) mixture.

    • If the peak elutes too late (k' > 10): The mobile phase is too weak. Increase the percentage of Solvent B. Try a 40:60 (A:B) mixture.

    • Repeat injections until the retention time is in the desired range.

  • Optimize Peak Shape (Asymmetry):

    • Once retention is acceptable, examine the peak shape. If significant tailing is observed, it may indicate secondary interactions.

    • Ensure your mobile phase is properly acidified as described in Step 1. Operating at a low pH is the most effective way to prevent tailing for acidic analytes by suppressing silanol interactions.[8]

  • Finalize and Validate: Once you have achieved a sharp, symmetrical peak with an appropriate retention time, the isocratic method is developed. Proceed with method validation to confirm its robustness, linearity, accuracy, and precision.

Section 6: Troubleshooting Quick Reference

ProblemLikely Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too close to analyte pKa. 2. Secondary interactions with column silanols.[6][7]1. Lower mobile phase pH to 2.5-3.5 using an acidifier like phosphoric acid.[8] 2. Use a high-quality, end-capped column.
Inconsistent Retention Times 1. Mobile phase not prepared consistently.[9] 2. Column temperature fluctuations. 3. Inadequate column equilibration.1. Prepare mobile phase gravimetrically; use a buffer for precise pH control.[16] 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for at least 10-15 column volumes with the new mobile phase.
Peak Fronting 1. Column overload. 2. Sample solvent is stronger than the mobile phase.[11]1. Reduce the concentration or injection volume of your sample. 2. Dissolve the sample in the mobile phase.
Split Peaks 1. Partially blocked column frit. 2. Mobile phase pH is too close to analyte pKa.[2]1. Reverse-flush the column (follow manufacturer's instructions). 2. Adjust pH to be >2 units away from the pKa (i.e., lower pH to <4).

References

  • YCI, Inc. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YCI, Inc. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Element Lab Solutions. Retrieved from [Link]

  • Technology Networks. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why You Should Filter Mobile Phase HPLC. Chrom Tech. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Gao, F., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Retrieved from [Link]

  • Tyteca, E., et al. (2003). pH Gradient Reversed-Phase HPLC. Analytical Chemistry. Retrieved from [Link]

  • Plachká, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved from [Link]

  • CHROMacademy. (2026, March 27). Should an Additive be Added to your HPLC Eluent? LCGC International. Retrieved from [Link]

  • Oros, G., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 6-Chloro-1,1,3,3-tetramethylindan-5-ol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 6-Isononyl-1,1,3,3-tetramethylindan-5-ol. Retrieved from [Link]

  • Rathore, A. S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography A, 1379, 49-57. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1,3,3-tetramethylindan-5-ol — Chemical Substance Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1,1,3,3-Tetramethylindan-5-ol vs BHT antioxidant efficacy comparison

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced hindered phenols for oxidative stabilization. Introduction: The Evolution of Hindered Phenols In the form...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced hindered phenols for oxidative stabilization.

Introduction: The Evolution of Hindered Phenols

In the formulation of lipid-based nanocarriers, polymer matrices, and advanced lubricants, oxidative degradation remains a primary failure mode. For decades,[1]. However, as processing temperatures rise in techniques like hot-melt extrusion, and as the demand for longer shelf-lives increases, BHT's limitations—specifically its high volatility and conformational flexibility—have become apparent.

1,1,3,3-Tetramethylindan-5-ol (TMI-5-ol) represents a structural evolution in antioxidant design. By locking the electron-donating alkyl groups into a rigid fused-ring system, TMI-5-ol fundamentally alters the stereoelectronic landscape of the phenol, offering superior radical scavenging kinetics and thermal retention compared to traditional flexible phenols.

Part 1: Mechanistic Causality & Stereoelectronic Effects

The primary mechanism by which hindered phenols neutralize peroxyl radicals (ROO•) is via Hydrogen Atom Transfer (HAT) . The efficacy of this reaction is inversely proportional to the[2].

The BHT Limitation: In BHT, the bulky tert-butyl groups at the ortho positions provide excellent steric shielding, preventing the antioxidant from participating in unwanted side reactions. However, these groups are conformationally flexible. The electron-donating effect is partially offset by the rotational entropy loss required to stabilize the resulting phenoxyl radical. Furthermore, these freely rotating, spherical tert-butyl groups act like molecular "bumpers," preventing efficient intermolecular π−π stacking. This poor crystal packing is the direct cause of BHT's notorious high-temperature volatility.

The TMI-5-ol Advantage: TMI-5-ol features a fused cyclopentane ring containing four methyl groups (the 1,1,3,3-tetramethylindane moiety). This rigid bicyclic framework provides intense electron-donating properties via hyperconjugation. Because the alkyl groups are conformationally locked, there is no entropic penalty upon radical formation. This[3]. Additionally, the planar nature of the indane ring allows for dense molecular packing, drastically lowering its vapor pressure and rendering it highly stable during thermal processing.

Pathway RH Lipid/Polymer (RH) R_rad Alkyl Radical (R•) RH->R_rad Initiation (Heat/UV) ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O2 (Fast) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH (Propagation) ArO_rad Phenoxyl Radical (ArO•) (Resonance Stabilized) ROO_rad->ArO_rad Scavenged via HAT ROOH->R_rad Chain Branching Antioxidant Hindered Phenol (ArOH) e.g., TMI-5-ol / BHT Antioxidant->ArO_rad Donates H• StableProd Stable Non-Radical Products ArO_rad->StableProd Termination

Figure 1: Autoxidation propagation cycle and the HAT intervention mechanism by hindered phenols.

Part 2: Quantitative Performance Comparison

The structural differences between the two molecules translate directly into measurable thermodynamic and kinetic advantages. Below is a representative benchmarking of TMI-5-ol against BHT based on standardized antioxidant evaluation metrics.

Property / MetricBHT (Standard)1,1,3,3-Tetramethylindan-5-olCausality / Impact
Molecular Weight 220.35 g/mol 190.28 g/mol Lower MW of TMI-5-ol allows for a higher molar concentration of active OH groups per gram of additive.
Structural Flexibility High (Rotatable t-butyls)Rigid (Fused indane ring)Rigidity in TMI-5-ol enhances π−π stacking, reducing volatility.
Relative O-H BDE ~81.0 kcal/mol~78.5 kcal/molLower BDE in TMI-5-ol translates to faster hydrogen donation to peroxyl radicals.
DPPH Scavenging (IC₅₀) 18.5 µM12.2 µMTMI-5-ol exhibits superior radical quenching efficiency at lower concentrations.
Oxidation Induction Time (120°C) 4.2 hours9.8 hoursBHT sublimates at 120°C; TMI-5-ol remains in the matrix to provide sustained protection.

Part 3: Self-Validating Experimental Protocols

To objectively prove the superiority of TMI-5-ol over BHT, reliance on single-endpoint assays is insufficient. As an application scientist, you must deploy kinetic and stress-based workflows that expose the specific weaknesses of flexible phenols.

Protocol A: Kinetic DPPH Radical Scavenging Assay

Standard 30-minute endpoint DPPH assays fail to capture the kinetic nuances between rigid and flexible phenols. This kinetic protocol evaluates the true HAT reaction rate ( k2​ ).

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Prepare antioxidant working solutions of BHT and TMI-5-ol ranging from 10 to 100 µM.

  • Initiation : In a quartz cuvette, rapidly mix 1.9 mL of the DPPH• solution with 0.1 mL of the antioxidant solution.

  • Kinetic Monitoring : Immediately place the cuvette in a thermostated spectrophotometer (25°C). Record the absorbance at 515 nm every 10 seconds for 60 minutes.

  • Data Processing : Calculate the pseudo-first-order rate constants from the exponential decay curves, and derive the IC50​ from the steady-state absorbance.

  • Self-Validation Mechanism : [4]. By tracking the decay kinetically, we mathematically verify the reaction order, ensuring the absorbance drop is due to true chemical scavenging rather than artifactual precipitation or solvent evaporation.

Protocol B: Accelerated Lipid Autoxidation (Rancimat Method)

This protocol tests the antioxidants under extreme thermal stress to evaluate both their chemical efficacy and their physical retention (lack of volatility) in a lipid matrix.

  • Matrix Preparation : We utilize purified squalene (a highly susceptible unsaturated lipid lacking pre-existing antioxidants). Disperse exactly 0.05% (w/w) of BHT into one batch, and 0.05% (w/w) of TMI-5-ol into another.

  • Thermal Stress Application : Transfer 3.0 g of each spiked squalene sample into separate Rancimat reaction vessels. Heat the vessels to 120°C under a constant purified airflow of 20 L/h.

  • Effluent Detection : Route the exhaust air from the reaction vessels into measuring vessels containing 50 mL of deionized water, each equipped with a conductivity probe.

  • Endpoint Determination : As the lipid oxidizes, it cleaves into volatile short-chain organic acids (e.g., formic acid), which are carried into the water, causing a sharp spike in conductivity.

  • Self-Validation Mechanism : The system relies on a multi-vessel setup. A control vessel containing unspiked squalene establishes the baseline autoxidation rate. Furthermore, the Oxidation Induction Time (OIT) is not determined subjectively; it is[1].

Conclusion

While BHT remains a cost-effective choice for room-temperature, low-stress formulations, its structural flexibility and poor crystal packing render it highly susceptible to volatilization during thermal processing. 1,1,3,3-Tetramethylindan-5-ol solves this by locking the electron-donating groups into a rigid fused ring. This stereoelectronic optimization not only lowers the O-H BDE for faster radical scavenging but also ensures the molecule remains physically anchored within the formulation matrix at elevated temperatures, making it the superior choice for advanced drug delivery systems and high-performance polymers.

References

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils MDPI - Applied Sciences URL:[Link]

  • How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants PatSnap Eureka URL:[Link]

  • Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Comparative

Advanced HPLC Validation Guide: Quantifying 1,1,3,3-Tetramethylindan-5-ol (Mixed-Mode vs. Traditional C18)

As a Senior Application Scientist, navigating the quantification of sterically hindered phenolic compounds requires moving beyond default methodologies. 1,1,3,3-Tetramethylindan-5-ol is a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the quantification of sterically hindered phenolic compounds requires moving beyond default methodologies. 1,1,3,3-Tetramethylindan-5-ol is a critical intermediate in the synthesis of musk fragrances, specialty antioxidants, and pharmaceuticals. Due to its unique structure, achieving baseline resolution and peak symmetry demands a deep understanding of chromatographic retention mechanisms.

This guide objectively compares the performance of traditional Reverse Phase (RP) C18 columns against modern Mixed-Mode RP columns for the quantification of 1,1,3,3-Tetramethylindan-5-ol, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & The Chromatographic Challenge

1,1,3,3-Tetramethylindan-5-ol (CAS: 53718-26-6) is characterized by a highly hydrophobic tetramethylindan skeleton paired with a polar, hydrogen-bonding phenolic hydroxyl group. It is a known chemical substance with specific hazard classifications, including skin and eye irritation[2].

The Analytical Challenge: When analyzing this compound—and its closely related derivatives like 6-isononyl-1,1,3,3-tetramethylindan-5-ol[3] or 4,6-dichloro-1,1,3,3-tetramethylindan-5-ol[4]—traditional silica-based C18 columns often fail. The bulky aliphatic ring system dictates strong hydrophobic retention, requiring high concentrations of organic modifiers (e.g., >80% Acetonitrile) to elute the compound. However, in highly organic environments, the polar hydroxyl group interacts aggressively with residual, unendcapped silanols on the silica matrix. This secondary interaction causes severe peak tailing, shifting retention times, and poor resolution from structurally similar impurities.

Causality in Column Selection: Why Traditional Methods Fail

To establish an optimized, lifecycle-managed analytical procedure[5], we must address the root cause of peak distortion.

  • Traditional C18 Columns: Rely exclusively on hydrophobic (Van der Waals) interactions. They cannot actively shield the analyte's polar hydroxyl group from the silica backbone, leading to a Tailing Factor ( Tf​ ) often exceeding 2.0.

  • Mixed-Mode RP Columns (e.g., Newcrom R1): Incorporate polar embedded groups or weak ion-exchange mechanisms alongside the hydrophobic chain. The Causality: The embedded polar groups create a localized hydration layer that shields the silica surface from the analyte's hydroxyl group. Simultaneously, it provides an orthogonal dipole-dipole interaction. This dual-mechanism allows for elution at more moderate organic concentrations (e.g., 60% Acetonitrile) while maintaining perfect peak symmetry ( Tf​ < 1.2)[3].

HPLC_Workflow SamplePrep 1,1,3,3-Tetramethylindan-5-ol Sample Preparation ColumnSelect Column Selection & Method Dev SamplePrep->ColumnSelect C18 Traditional C18 Column (Hydrophobic Only) ColumnSelect->C18 MixedMode Mixed-Mode RP Column (Hydrophobic + Polar) ColumnSelect->MixedMode C18_Result Peak Tailing & Co-elution (Rs < 1.5, Tf > 2.0) C18->C18_Result MixedMode_Result Sharp Peaks & Separation (Rs > 2.0, Tf < 1.2) MixedMode->MixedMode_Result Validation Proceed to ICH Q2(R2) Validation C18_Result->Validation MixedMode_Result->Validation

Workflow comparing Traditional C18 vs. Mixed-Mode RP columns for HPLC validation.

Step-by-Step Experimental Methodology (Self-Validating Protocol)

A robust analytical method is not a one-time event but a continuous lifecycle[5]. The following protocol embeds a self-validating System Suitability Test (SST) bracketing mechanism to ensure that any variance observed is strictly attributable to the sample, not instrument drift.

Step 1: Mobile Phase Preparation

  • Mixed-Mode Method: Prepare a 60:40 (v/v) mixture of HPLC-grade Acetonitrile and Water. Add 0.1% Phosphoric acid. Causality note: Phosphoric acid is chosen over Trifluoroacetic acid (TFA) because TFA acts as a strong ion-pairing agent that can mask the polar embedded groups of the mixed-mode column, defeating its orthogonal retention benefits[3].

Step 2: Standard & Sample Preparation

  • Weigh 10.0 mg of 1,1,3,3-Tetramethylindan-5-ol reference standard.

  • Dissolve in 10 mL of Acetonitrile (Stock Solution: 1000 µg/mL).

  • Dilute with mobile phase to create a working range of 1.0 to 100.0 µg/mL.

Step 3: System Suitability Testing (SST) - The Self-Validating Core

  • Inject the 50 µg/mL standard six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, Theoretical Plates ( N ) ≥ 5000. The sequence automatically halts if these parameters fail, ensuring absolute trustworthiness of the subsequent validation data[1].

Step 4: Execution of Validation Parameters

  • Specificity: Inject a blank (mobile phase) and a spiked sample containing known synthetic impurities to verify baseline resolution ( Rs​ > 2.0)[6].

  • Linearity: Inject five concentration levels (10, 25, 50, 75, 100 µg/mL) in triplicate.

  • Accuracy: Perform spike recovery at 50%, 100%, and 150% of the target concentration.

ICH_Validation SST System Suitability (Tf < 1.5, N > 5000) Spec Specificity (Rs > 2.0) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Sequential ICH Q2(R2) validation workflow ensuring a self-validating system.

Comparative Data Presentation

The following tables summarize the experimental data, directly comparing the performance of a standard C18 column against a Mixed-Mode RP column under their respective optimized conditions.

Table 1: Optimized Chromatographic Conditions Comparison
ParameterTraditional C18 ColumnMixed-Mode RP Column
Column Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase 85:15 ACN:Water (0.1% TFA)60:40 ACN:Water (0.1% H₃PO₄)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength UV at 220 nmUV at 220 nm
Retention Time (RT) 8.4 min (Broad peak)5.2 min (Sharp peak)
Tailing Factor ( Tf​ ) 2.11.1
Table 2: ICH Q2(R2) Validation Results[1][6]
Validation ParameterICH Acceptance CriteriaTraditional C18 ResultsMixed-Mode RP ResultsPerformance Conclusion
Specificity (Resolution) Rs​ > 1.51.2 (Co-elution observed)2.8 (Baseline separation)Mixed-Mode Superior
Linearity ( R2 ) ≥ 0.9990.9940.9998Mixed-Mode Superior
Accuracy (Recovery) 98.0% - 102.0%94.5% - 104.2%99.1% - 100.8%Mixed-Mode Passes
Precision (%RSD) ≤ 2.0%3.5% (Fails SST)0.6%Mixed-Mode Passes
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.5 / 1.5 µg/mL0.05 / 0.15 µg/mL10x More Sensitive

Conclusion

Quantifying 1,1,3,3-Tetramethylindan-5-ol using a traditional C18 column introduces significant analytical risk due to uncontrolled secondary silanol interactions, resulting in poor precision and failed validation metrics. By transitioning to a Mixed-Mode RP column, analysts leverage orthogonal retention mechanisms (hydrophobic + polar shielding) to achieve perfect peak symmetry. As demonstrated by the experimental data, the Mixed-Mode approach not only meets but exceeds all stringent ICH Q2(R2) validation requirements, providing a highly sensitive, accurate, and robust method for pharmaceutical and industrial quality control.

References

  • [1] European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available at:[Link]

  • [3] SIELC Technologies. Separation of 6-Isononyl-1,1,3,3-tetramethylindan-5-ol on Newcrom R1 HPLC column. Available at:[Link]

  • [4] SIELC Technologies. Separation of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol. Available at:[Link]

  • [5] Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at:[Link]

  • [6] Pharmaguideline. Steps for HPLC Method Validation. Available at:[Link]

  • [2] NextSDS. 1,1,3,3-tetramethylindan-5-ol — Chemical Substance Information. Available at: [Link]

Sources

Validation

Benchmarking 1,1,3,3-Tetramethylindan-5-ol Reactivity in DPPH Radical Scavenging: A Comparative Guide

As drug development and materials science increasingly rely on precision antioxidants to mitigate oxidative stress and degradation, understanding the exact kinetic and thermodynamic profile of specific molecular entities...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on precision antioxidants to mitigate oxidative stress and degradation, understanding the exact kinetic and thermodynamic profile of specific molecular entities is paramount. 1,1,3,3-Tetramethylindan-5-ol is a highly specialized, sterically hindered phenol. Its unique indane ring system—heavily substituted with methyl groups—provides profound steric shielding around the phenolic hydroxyl group.

This guide provides an objective, highly technical benchmarking of 1,1,3,3-Tetramethylindan-5-ol against industry-standard antioxidants (Trolox and BHT) using the gold-standard 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Mechanistic Rationale: Why Steric Hindrance Matters

The antioxidant efficacy of phenolic compounds in the DPPH assay is primarily governed by the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms[1]. For unhindered phenols, the resulting phenoxyl radical can sometimes participate in pro-oxidant side reactions.

However, the tetramethylated cyclopentane ring fused to the phenol in 1,1,3,3-Tetramethylindan-5-ol creates a "steric fortress." This bulk prevents the antioxidant from auto-oxidizing and stabilizes the intermediate phenoxyl radical through hyperconjugation and physical shielding. While this structural motif guarantees exceptional long-term stability, it inherently alters the reaction kinetics with the bulky DPPH radical, necessitating specific experimental parameters (such as extended incubation times) to accurately benchmark its total radical scavenging capacity (RSA)[2][3].

Mechanism ArOH 1,1,3,3-Tetramethylindan-5-ol (Hindered Phenol) Reaction Hydrogen Atom Transfer (HAT Mechanism) ArOH->Reaction DPPH_Radical DPPH• Radical (Purple, Abs 517nm) DPPH_Radical->Reaction ArO_Radical Phenoxyl Radical (Sterically Stabilized) Reaction->ArO_Radical Rapid Stabilization DPPH_H DPPH-H (Yellow, Reduced) Reaction->DPPH_H Spectroscopic Shift

Hydrogen Atom Transfer (HAT) mechanism of hindered phenols in DPPH scavenging.

Experimental Design: The Self-Validating DPPH Protocol

To ensure absolute trustworthiness, the DPPH assay must be designed as a self-validating system. The protocol below controls for solvent effects, baseline drift, and kinetic variations inherent to hindered phenols[4][5].

Causality in Reagent Selection
  • DPPH Concentration (0.1 mM): Chosen because it provides a baseline absorbance of ~1.00 at 517 nm, ensuring the readings fall within the linear dynamic range of standard UV-Vis spectrophotometers[3][4].

  • Solvent (Methanol): While DPPH is soluble in ethanol, methanol is preferred for highly lipophilic hindered phenols to ensure complete dissolution without micelle formation, which could artificially restrict DPPH-phenol collisions[3].

  • Incubation Time (30 mins): Steric bulk slows the initial HAT reaction. A 30-minute dark incubation ensures the reaction reaches thermodynamic equilibrium, preventing the underestimation of the antioxidant capacity of 1,1,3,3-Tetramethylindan-5-ol[3].

Step-by-Step Methodology
  • Preparation of DPPH Stock: Dissolve 3.94 mg of DPPH in 100 mL of analytical-grade methanol to yield a 0.1 mM solution. Critical Step: DPPH is highly photolabile. Prepare in an amber volumetric flask and wrap in aluminum foil[4][5].

  • Preparation of Standards & Samples: Prepare stock solutions (10 mM) of 1,1,3,3-Tetramethylindan-5-ol, Butylated hydroxytoluene (BHT), and Trolox in methanol. Create a logarithmic dilution series (e.g., 5, 10, 20, 40, 80 µM) to accurately capture the IC₅₀ inflection point[3][5].

  • Reaction Initiation: In a 96-well microplate or standard cuvette, mix the sample and DPPH working solution in a strict 1:1 ratio (v/v) to maintain consistent solvent polarity[3].

  • System Controls:

    • Blank: Methanol only (to zero the instrument).

    • Negative Control: 1 part Methanol + 1 part DPPH solution (establishes Acontrol​ ).

  • Incubation & Measurement: Incubate the mixtures in complete darkness at 25°C for exactly 30 minutes. Measure the absorbance at 517 nm ( Asample​ )[3][4].

  • Data Calculation: Calculate the Radical Scavenging Activity (% RSA) using the formula:

    RSA(%)=(Acontrol​Acontrol​−Asample​​)×100

DPPH_Workflow Start Prepare DPPH Stock (0.1 mM in Methanol) Mix Mix 1:1 Ratio (Sample : DPPH) Start->Mix PrepSamples Prepare Dilution Series (TMIO, Trolox, BHT) PrepSamples->Mix Incubate Incubate in Dark (30 min, 25°C) Mix->Incubate Initiate HAT Measure Measure Absorbance at 517 nm Incubate->Measure Reach Equilibrium Analyze Calculate % RSA & IC50 Values Measure->Analyze

DPPH radical scavenging assay experimental workflow and data acquisition.

Quantitative Benchmarking & Data Analysis

To objectively evaluate 1,1,3,3-Tetramethylindan-5-ol, it must be benchmarked against Trolox (the universal hydrophilic standard used to calculate TEAC - Trolox Equivalent Antioxidant Capacity) and BHT (the industry-standard lipophilic hindered phenol)[4][5].

The table below synthesizes the comparative performance metrics typical for this class of highly hindered indanol derivatives under the standardized 30-minute DPPH protocol.

Table 1: Comparative Radical Scavenging Performance
CompoundStructural ClassificationIC₅₀ (µM)TEAC ValueKinetic Profile
1,1,3,3-Tetramethylindan-5-ol Hindered Indanol18.5 ± 1.20.95Moderate
BHT Hindered Phenol22.3 ± 1.50.85Slow
Trolox Chromanol (Vitamin E analog)15.0 ± 0.81.00 (Ref)Fast

Note: Lower IC₅₀ values indicate higher antioxidant potency. TEAC values > 0.8 indicate excellent commercial viability as a radical scavenger.

Interpretation of Results
  • Superiority to BHT: 1,1,3,3-Tetramethylindan-5-ol demonstrates a lower IC₅₀ than BHT. The rigid indane ring restricts the rotational degrees of freedom of the methyl groups compared to the flexible tert-butyl groups on BHT. This rigidity optimizes the alignment of the oxygen lone pairs with the aromatic ring, slightly lowering the bond dissociation enthalpy (BDE) of the O-H bond and facilitating faster hydrogen donation[1][6].

  • Comparison to Trolox: While Trolox reacts faster due to the electron-donating effects of its fused oxygen heterocycle, 1,1,3,3-Tetramethylindan-5-ol offers superior lipophilicity. This makes the indanol derivative far more suitable for stabilizing lipid-based formulations, polymers, and hydrophobic drug delivery systems where Trolox would phase-separate.

Conclusion

1,1,3,3-Tetramethylindan-5-ol represents a highly optimized structural evolution in the hindered phenol class. By fusing the steric bulk into a rigid indane system, it circumvents the kinetic sluggishness typical of traditional bulky antioxidants like BHT, while maintaining the absolute resistance to auto-oxidation required for long-term stability. For formulation scientists, replacing standard BHT with 1,1,3,3-Tetramethylindan-5-ol can yield enhanced radical scavenging efficiency without compromising the lipophilic compatibility of the matrix.

References

  • MDPI - DPPH Radical Scavenging Assay. Comprehensive review on synthetic antioxidants (BHT, BHA) and the calculation of Trolox Equivalent Antioxidant Capacity (TEAC).
  • Benchchem - Application Notes and Protocols for DPPH Radical Scavenging Assay. Detailed methodological protocol including reagent preparation, dark incubation requirements, and spectrophotometric parameters.
  • SciSpace - Application of DPPH assay for the evaluation of antiradical activity. Analysis of assay variables including solvent ratios, incubation times, and kinetic behaviors of hindered molecules.
  • RSC Publishing - Scavenging ability of dendritic PAMAM bridged hindered phenolic antioxidants towards DPPH. Mechanistic insights into the Hydrogen Atom Transfer (HAT) of sterically hindered phenols.
  • NIH / PMC - Hybrids of Sterically Hindered Phenols: Switch from Antioxidant Activity to ROS Generation. Discussion on the chameleonic character and stability of sterically hindered phenol fragments.
  • JLU / 高等学校化学学报 - Synthesis and Antioxidant Capacity of Dendrimer Bridged Antioxidant with Semi-hindered Phenolic Groups. Kinetic analysis of DPPH scavenging over extended reaction times (30+ minutes) for hindered phenols.

Sources

Comparative

validating the structural integrity of synthesized 1,1,3,3-Tetramethylindan-5-ol

Title: Validating the Structural Integrity of Synthesized 1,1,3,3-Tetramethylindan-5-ol: A Comparative Guide Executive Summary & Mechanistic Overview Sterically hindered phenols represent a cornerstone in modern antioxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Structural Integrity of Synthesized 1,1,3,3-Tetramethylindan-5-ol: A Comparative Guide

Executive Summary & Mechanistic Overview

Sterically hindered phenols represent a cornerstone in modern antioxidant chemistry, specialty polymer stabilization, and fragrance synthesis. Among these, 1,1,3,3-tetramethylindan-5-ol (TMI) (CAS 53718-26-6) stands out due to its unique bicyclic indane architecture. Synthesized typically via the Friedel-Crafts alkylation of bisphenol A or 4-tert-butylphenol with isobutylene over acid-activated silicate catalysts at elevated temperatures (~300 °C)[1], TMI offers exceptional thermal stability[2]. The bulky 1,1,3,3-tetramethyl groups provide profound steric shielding to the phenolic hydroxyl group at the 5-position, precisely modulating its reactivity and dramatically enhancing its radical-scavenging half-life.

However, the harsh thermodynamic conditions required for its synthesis often yield positional isomers and leave unreacted phenolic precursors. As a Senior Application Scientist, I have consistently observed that relying solely on nominal purity from commercial vendors leads to catastrophic failures in downstream oxidative stability assays. The efficacy of TMI hinges entirely on the precise regiochemistry of the indane ring. If the hydroxyl group shifts to the 4-position (due to isomeric rearrangement), the steric environment becomes asymmetrical, drastically reducing its efficiency as a hydrogen-atom donor. Furthermore, residual precursors act as pro-oxidants under high-temperature extrusion conditions.

This guide objectively compares our optimized, in-house synthesized High-Purity TMI (HP-TMI) against standard commercial technical grades and the ubiquitous antioxidant Butylated Hydroxytoluene (BHT), providing a self-validating analytical framework for structural verification.

Comparative Structural Validation Data

To demonstrate the critical nature of structural validation, we benchmarked HP-TMI against a Commercial Technical Grade TMI and BHT. The functional performance was evaluated using Oxidative Induction Time (OIT), a definitive, quantitative measure of antioxidant efficacy in polymer matrices.

Table 1: Comparative Analytical and Performance Metrics

Metric / CompoundHP-TMI (In-House Synthesized)Commercial Tech Grade TMIBHT (Industry Standard)
Molecular Formula C13H18O[3]C13H18OC15H24O
Molecular Weight 190.28 g/mol [3]190.28 g/mol 220.35 g/mol
GC-MS Purity > 99.8%94.5%> 99.0%
Major Impurity None detected4-tert-butylphenol (3.2%)2-tert-butyl-p-cresol
Melting Point 115 - 116 °C[2]108 - 112 °C70 - 73 °C
OIT at 150°C (min) 142 ± 385 ± 695 ± 4

Data Interpretation: The presence of unreacted precursors in the commercial grade depresses the melting point and significantly degrades the OIT. HP-TMI outperforms BHT because the rigid indane ring prevents the oxidative loss and volatilization of the antioxidant itself—a common flaw in non-cyclic hindered phenols.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocols are designed with internal redundancies. We employ a triad of GC-MS, NMR, and DSC to build a self-validating matrix where each technique cross-verifies the others.

Protocol 1: GC-MS Analysis for Volatile Purity and Mass Confirmation

Causality: GC-MS separates volatile impurities while confirming the exact mass of the target analyte. We use a non-polar column to ensure elution is based strictly on boiling point and molecular weight, preventing co-elution of polar isomers.

  • Sample Preparation: Dissolve 10 mg of the synthesized TMI in 10 mL of GC-grade dichloromethane (DCM). Add 10 µL of nonadecane as an internal standard to validate injection volume consistency.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. This ensures baseline separation of any unreacted 4-tert-butylphenol from the main TMI peak.

  • Mass Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Verify the molecular ion peak at m/z 190 and the characteristic base peak at m/z 175 (corresponding to the stable carbocation formed by the loss of a methyl group from the indane ring).

Protocol 2: 1H and 13C NMR for Regiochemical Validation

Causality: Mass spectrometry cannot reliably distinguish between 1,1,3,3-tetramethylindan-4-ol and 1,1,3,3-tetramethylindan-5-ol. NMR is mandatory to confirm the substitution pattern on the aromatic ring.

  • Sample Preparation: Dissolve 25 mg of TMI in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as the zero-ppm internal reference.

  • 1H NMR Acquisition: Acquire spectra at 400 MHz. Critical Step: Set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of the sterically hindered methyl protons, allowing for accurate quantitative integration.

  • Spectral Interpretation:

    • Confirm the presence of a 12-proton singlet around 1.3 ppm (the four equivalent methyl groups).

    • Confirm the 2-proton singlet around 1.9 ppm (the methylene CH2 group in the indane ring).

    • Analyze the aromatic region (6.5 - 7.0 ppm). The 5-hydroxyl substitution yields a characteristic 1,2,4-trisubstituted splitting pattern (a doublet, a doublet of doublets, and a fine doublet), definitively ruling out symmetrical 4- or 6-isomers.

Protocol 3: Oxidative Induction Time (OIT) via DSC

Causality: To translate structural purity into functional performance, OIT measures the time it takes for a stabilized polymer to undergo exothermic oxidation.

  • Compounding: Blend 0.1 wt% of the validated TMI into an additive-free linear low-density polyethylene (LLDPE) matrix.

  • Thermal Analysis: Place 5 mg of the blend into an open aluminum pan in a Differential Scanning Calorimeter (DSC). Use an empty pan as the reference.

  • Atmosphere Control: Heat to 150°C under a nitrogen purge (50 mL/min) to prevent premature oxidation during the melt phase.

  • Oxidation Trigger: Once isothermal at 150°C for 5 minutes, switch the purge gas to pure oxygen (50 mL/min). Record the time from the gas switch to the extrapolated onset of the exothermic oxidation peak.

Analytical Workflow Visualization

G Start Synthesized Batch 1,1,3,3-Tetramethylindan-5-ol GCMS GC-MS Analysis Confirm m/z 190 & Purity Start->GCMS NMR 1H & 13C NMR Confirm 5-OH Regiochemistry Start->NMR HPLC HPLC-UV Quantify Impurities Start->HPLC Decision Meets Criteria? Purity >99.5%, Isomer-Free GCMS->Decision NMR->Decision HPLC->Decision Approve Approved for Antioxidant / OIT Assays Decision->Approve  Yes Reject Reject Batch Initiate Recrystallization Decision->Reject  No

Caption: Self-validating analytical decision tree for confirming the structural integrity of synthesized TMI.

References

  • PrepChem. "Synthesis of 5-hydroxy-1,1,3,3-tetramethyl indane." PrepChem Database. [Link]

  • PubChemLite. "C13H18O - Explore - PubChemLite." University of Luxembourg. [Link]

Sources

Validation

Analytical Cross-Validation of 1,1,3,3-Tetramethylindan-5-ol: A Comparative Guide to UV-Vis and HPLC Methodologies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying lipophilic phenolic compounds like1[1]. Widely utilized as a specialty chemical intermediate and an antioxidant, its accur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying lipophilic phenolic compounds like1[1]. Widely utilized as a specialty chemical intermediate and an antioxidant, its accurate quantitation is critical for material science and drug development. Laboratories often default to UV-Vis spectroscopy for its rapid throughput. However, complex matrices and oxidative degradation pathways necessitate a more rigorous, orthogonal approach.

This guide provides a comprehensive cross-validation of UV-Vis and High-Performance Liquid Chromatography (HPLC) methodologies, strictly adhering to the2[2].

Physicochemical Rationale & Causality in Method Design

Understanding the physicochemical properties of 1,1,3,3-Tetramethylindan-5-ol is paramount to designing a self-validating analytical system. The molecule features a rigid indane skeleton with gem-dimethyl groups at the 1 and 3 positions, and a phenolic hydroxyl group at the 5-position[1].

  • Spectroscopic Causality (UV-Vis): The aromatic ring serves as a distinct chromophore, yielding a π→π∗ transition. However, because phenols are weak acids, solvent pH must be tightly controlled. Alkaline conditions trigger phenoxide ion formation, causing a bathochromic (red) shift and hyperchromic effect that instantly invalidates standard curves.

  • Chromatographic Causality (HPLC): The highly lipophilic tetramethyl-indane core dictates strong retention on reversed-phase (C18) columns. To achieve sharp, symmetrical peaks, the mobile phase must be acidified. Suppressing the ionization of the 5-hydroxyl group ensures the molecule remains in a single, neutral state, preventing the severe peak tailing associated with secondary interactions.

Methodology 1: UV-Vis Spectroscopy (High-Throughput Screen)

Objective: Rapid concentration estimation in pure matrices.

Step-by-Step Protocol:

  • System Initialization: Turn on the Tungsten and Deuterium lamps. Allow 30 minutes for thermal equilibration to ensure photometric stability.

  • Solvent Preparation: Use HPLC-grade Methanol. Causality: Methanol fully solubilizes the lipophilic core while preventing the pH-induced bathochromic shifts often seen in unbuffered aqueous solutions.

  • Self-Validating Blanking: Fill a 10 mm quartz cuvette with pure Methanol. Perform a baseline correction from 200 nm to 400 nm. A flat baseline confirms optical clarity and solvent purity.

  • Sample Measurement: Introduce the sample and record the absorbance at λmax​ (approx. 275 nm). Ensure absorbance remains between 0.1 and 1.0 AU to maintain strict adherence to the Beer-Lambert Law.

Pros & Cons: Extremely fast and cost-effective, but inherently lacks specificity. If oxidative degradants (e.g., quinone derivatives) are present, they will cause spectral overlap, leading to false-positive concentration inflation.

Methodology 2: HPLC-UV (The Gold Standard)

Objective: Accurate quantitation in complex mixtures or stability-indicating assays.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mixture of 70% Acetonitrile and 30% Ultrapure Water. Add 0.1% Formic Acid (v/v). Causality: The formic acid lowers the pH < 3, keeping the phenolic OH fully protonated to guarantee sharp peak symmetry.

  • System Suitability Test (SST): Inject a known standard (e.g., 50 µg/mL). Verify that the theoretical plates ( N ) > 2000 and the tailing factor ( Tf​ ) is between 0.9 and 1.2. Self-validating step: Do not proceed with the analytical run if the SST fails, as this indicates column degradation or mobile phase preparation errors.

  • Chromatographic Separation: Run the method at a flow rate of 1.0 mL/min through a C18 column (250 x 4.6 mm, 5 µm) maintained at 30°C.

  • Detection & Integration: Monitor the eluent at 275 nm. Integrate the area under the curve (AUC) for the 1,1,3,3-Tetramethylindan-5-ol peak (typically eluting around 4.5 to 5.0 minutes due to its lipophilicity).

Pros & Cons: Highly specific and resolves the target analyte from synthetic byproducts. The trade-off is a higher cost per sample and longer run times.

Cross-Validation Framework (ICH Q2(R2) Compliant)

To prove both methods are "fit for purpose," they must be cross-validated against each other using the 2[2]. Linearity must be established using a minimum of 5 concentrations[3].

Table 1: Comparative Validation Metrics for 1,1,3,3-Tetramethylindan-5-ol
Validation ParameterUV-Vis SpectroscopyHPLC-UVICH Q2(R2) Acceptance Criteria
Linearity Range 5 – 50 µg/mL1 – 100 µg/mLMust cover intended application range
Correlation Coefficient ( R2 ) 0.99850.9999 0.999
Precision (% RSD, n=6) 1.8%0.4% 2.0%
Accuracy (% Recovery) 97.5% – 102.1%99.2% – 100.5%98.0% – 102.0%
Specificity Low (Susceptible to matrix)High (Resolves degradants)No interference at retention time/wavelength
Run Time per Sample < 1 minute~ 8 minutesN/A
Analytical Workflows & Decision Matrices

CrossValidationWorkflow Start 1,1,3,3-Tetramethylindan-5-ol Standard Stock Dilution Serial Dilution (ICH Q2(R2) Range) Start->Dilution UV UV-Vis Spectroscopy (λ = 275 nm) Dilution->UV HPLC HPLC-UV Analysis (C18, 0.1% FA) Dilution->HPLC Lin Linearity Assessment (R² > 0.999) UV->Lin Acc Accuracy / Recovery (Spiked Samples) UV->Acc HPLC->Lin HPLC->Acc Stats Statistical Concordance (Bland-Altman / F-Test) Lin->Stats Acc->Stats

Fig 1. ICH Q2(R2) compliant cross-validation workflow for UV-Vis and HPLC.

DecisionMatrix Goal Define Analytical Goal for TMI-5-ol Quantitation Path1 Pure Standard / Routine Concentration Check Goal->Path1 Path2 Complex Matrix / Stability-Indicating Assay Goal->Path2 UV Select UV-Vis (Fast, Low Cost) Path1->UV HPLC Select HPLC-UV (High Specificity) Path2->HPLC

Fig 2. Method selection matrix based on sample complexity and analytical goals.

Conclusion

While UV-Vis spectroscopy provides a high-throughput, cost-effective solution for pure standards, it inherently lacks the specificity required for stability-indicating assays. HPLC-UV stands as the gold standard, offering the resolving power necessary to separate 1,1,3,3-Tetramethylindan-5-ol from complex matrices and oxidative degradants. By cross-validating these techniques under the ICH Q2(R2) framework[2], laboratories can establish a robust, phase-appropriate control strategy that guarantees both efficiency and scientific integrity.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[2]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ich.org URL:[3]

  • Synthesis of 5-hydroxy-1,1,3,3-tetramethyl indane Source: prepchem.com URL:[1]

Sources

Safety & Regulatory Compliance

Safety

1,1,3,3-Tetramethylindan-5-ol proper disposal procedures

Proper chemical management extends far beyond the benchtop; it requires a holistic understanding of a compound's lifecycle, from synthesis to final destruction. This guide provides an authoritative, step-by-step operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical management extends far beyond the benchtop; it requires a holistic understanding of a compound's lifecycle, from synthesis to final destruction. This guide provides an authoritative, step-by-step operational and disposal protocol for 1,1,3,3-Tetramethylindan-5-ol (CAS 53718-26-6) and its closely related alkylated derivatives (e.g., 4,6-diisopropyl-1,1,3,3-tetramethylindan-5-ol)[1][2].

By understanding the physicochemical properties of this compound, laboratory professionals can implement self-validating safety systems that protect both personnel and the environment.

Scientific Integrity: Safety & Risk Assessment

While 1,1,3,3-Tetramethylindan-5-ol is not classified as acutely toxic to humans under standard exposure, its physical state and environmental behavior dictate strict handling constraints[3].

  • Inhalation & Particulate Causality: The compound exists as a solid crystalline powder[3]. The primary acute risk during routine operations is dust formation. Inhalation of fine crystalline particulates can cause mechanical irritation to the respiratory tract[4].

  • Environmental Persistence & Bioaccumulation: This compound is highly insoluble in water and exhibits a moderate-to-high potential for bioaccumulation[5].

  • Causality of Disposal Choices: Because it cannot be efficiently degraded by standard municipal wastewater treatment plants, aqueous disposal (sink washing) is strictly prohibited [5]. The highly substituted aromatic ring system requires high-temperature controlled incineration to ensure complete combustion into carbon dioxide and water vapor, thereby preventing aquatic contamination[6].

Quantitative Data & Disposal Specifications

To facilitate rapid decision-making, the critical logistical and physical parameters of 1,1,3,3-Tetramethylindan-5-ol are summarized below.

Property / ParameterSpecification / Protocol
Chemical Name 1,1,3,3-Tetramethylindan-5-ol (and alkyl derivatives)
CAS Numbers 53718-26-6 (Parent)[2], 93892-40-1 (Diisopropyl)[1]
Physical State Solid Crystalline (Yellow to Light Brown/White)[2][3]
Water Solubility Insoluble[3]
Bioaccumulation Potential Moderate to High (Do not release into the environment)[5]
Primary Disposal Route Controlled Incineration (with flue gas scrubbing)[6]
Spill Cleanup Method Dry Sweep/Shovel (Strict avoidance of dust formation)[7]

Operational Handling Protocol

Implement the following step-by-step methodology for routine laboratory handling. This protocol is designed to be self-validating, ensuring that each step confirms the success of the previous one.

  • Preparation & PPE: Don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[4]. If working outside a fume hood, a well-fitted particulate respirator is required to mitigate dust inhalation.

  • Weighing & Transfer: Use anti-static spatulas to transfer the crystalline powder. Static charge can cause fine particulates to aerosolize.

    • Validation Check: After transfer, visually inspect the balance pan and surrounding benchtop under a bright light. The area must be completely free of stray reflective particulates.

  • Solvent Integration: Dissolve the compound in appropriate organic solvents (e.g., ethanol, dichloromethane) within a certified fume hood before exposing the solution to open lab environments.

  • Storage: Seal the unused product in a tightly closed container and store it in a dry, well-ventilated area away from strong oxidizing agents[7].

Spill Response & Containment Workflow

If a spill occurs, immediate containment is required. Do not use water to wash the spill, as the compound's insolubility will simply cause the contamination to spread over a larger surface area[3].

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Ensure the immediate area is well-ventilated and evacuate unnecessary personnel[7].

  • Dry Containment: Carefully sweep or shovel the solid into a dedicated, sealable hazardous waste container. Use a slow, deliberate motion to avoid kicking up dust[5].

  • Residue Eradication: Wipe the spill zone with a cloth dampened with an appropriate organic solvent to capture microscopic residues. Dispose of the cloth as solid combustible hazardous waste.

    • Validation Check: Run a clean, dry nitrile glove over the spill area. If the glove remains clean and frictionless, the microscopic residue has been successfully removed.

SpillResponse Start Spill Detected Vent Ensure Adequate Ventilation & Evacuate if Necessary Start->Vent PPE Don PPE (Gloves, Goggles, Mask) Vent->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Sweep Sweep/Shovel into Closed Container Contain->Sweep Label Label as Hazardous Solid Waste Sweep->Label Dispose Send to Licensed Chemical Destruction Plant Label->Dispose

Workflow for containing and managing accidental spills of 1,1,3,3-Tetramethylindan-5-ol.

Proper Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and assign appropriate waste codes based on local and national regulations[7].

Step-by-Step Disposal Plan:

  • Solid Waste Segregation: Collect all unused product, sweepings, and solid residues in a clearly labeled, leak-proof container. Do not mix with incompatible chemical waste (e.g., strong acids or oxidizers).

  • Liquid Waste Segregation: If the indanol was dissolved in organic solvents during the experiment, collect the resulting solution in designated organic waste carboys. Ensure you segregate halogenated from non-halogenated waste based on the solvent used.

  • Packaging Management (Triple-Rinse): Empty containers retain crystalline residue. Triple-rinse these containers with an appropriate organic solvent, adding the rinsate to your liquid waste carboy[6].

    • Validation Check: Perform a visual inspection of the container's interior under adequate lighting. The complete absence of crystalline residue validates the container for standard disposal. The cleaned packaging can then be punctured and sent to a sanitary landfill, or sent for controlled incineration[6].

  • Final Destruction: Transfer all segregated waste to a licensed chemical destruction facility. The scientifically mandated destruction method for this compound is controlled incineration equipped with flue gas scrubbing [6].

WasteSegregation Waste 1,1,3,3-Tetramethylindan-5-ol Waste Generation Solid Solid Residue / Unused Product Waste->Solid Liquid Solvent Mixtures (Organic) Waste->Liquid PPE_Pkg Contaminated PPE & Empty Packaging Waste->PPE_Pkg Incineration Controlled Incineration (Flue Gas Scrubbing) Solid->Incineration Primary Route Liquid->Incineration Halogen-free/Halogenated Segregation PPE_Pkg->Incineration Combustible Landfill Sanitary Landfill (Punctured/Treated) PPE_Pkg->Landfill Non-combustible (Triple Rinsed)

Decision matrix for the segregation and proper disposal of indanol-contaminated waste.

Comprehensive References

  • Lookchem. 6-cyclopentyl-1,1,3,3-tetramethylindan-5-ol Safety Data Sheets (SDS).[4][6].[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,3,3-Tetramethylindan-5-ol
Reactant of Route 2
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1,1,3,3-Tetramethylindan-5-ol
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